molecular formula C21H15Cl2FN4O B1684433 PD180970 CAS No. 287204-45-9

PD180970

Cat. No.: B1684433
CAS No.: 287204-45-9
M. Wt: 429.3 g/mol
InChI Key: SLCFEJAMCRLYRG-UHFFFAOYSA-N
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Description

inhibits p210(Bcr-Abl) tyrosine kinase;  structure in first source

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCFEJAMCRLYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415508
Record name PD180970
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Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287204-45-9
Record name PD-180970
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Record name PD180970
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Record name PD-180970
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Record name PD-180970
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Foundational & Exploratory

PD180970: A Technical Guide to its Mechanism of Action as a Dual Bcr-Abl and Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD180970 is a potent, ATP-competitive inhibitor belonging to the pyrido[2,3-d]pyrimidine class of protein tyrosine kinase inhibitors. Primarily recognized for its high affinity against the p210Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), this compound also demonstrates significant inhibitory activity against Src family kinases. Its mechanism of action involves the direct inhibition of kinase autophosphorylation and substrate phosphorylation, leading to the downstream suppression of critical signaling pathways that govern cell proliferation and survival. This results in the induction of cell cycle arrest and apoptosis in Bcr-Abl-positive cells. Notably, this compound has shown efficacy against imatinib-resistant Bcr-Abl mutations, highlighting its potential as a therapeutic agent in CML. Recent studies also suggest a neuroprotective role for this compound in models of Parkinson's disease through the modulation of c-Abl and the induction of autophagy. This document provides an in-depth overview of the molecular mechanism, quantitative inhibitory data, and relevant experimental methodologies for this compound.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of target tyrosine kinases. This action prevents the transfer of a phosphate group from ATP to tyrosine residues on the kinase itself (autophosphorylation) and on its downstream substrates.

Inhibition of Bcr-Abl Signaling in Chronic Myelogenous Leukemia (CML)

The primary and most characterized mechanism of this compound is the potent inhibition of the constitutively active p210Bcr-Abl tyrosine kinase.[1][2][3] In CML, this fusion protein drives malignant transformation by activating a network of signaling pathways that promote uncontrolled cell growth and inhibit apoptosis.

This compound blocks the kinase activity of Bcr-Abl, thereby inhibiting the phosphorylation of its direct substrates, including Gab2 and CrkL.[1][3] This initial blockade leads to the suppression of major downstream signaling cascades, most notably the STAT5 pathway.[4][5] STAT5 is a critical transcription factor that, when activated by Bcr-Abl, promotes the expression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and cell cycle regulators (e.g., c-Myc, Cyclin D2).[4] By inhibiting Bcr-Abl-mediated STAT5 activation, this compound effectively downregulates these survival signals, leading to the induction of apoptosis in CML cells.[1][4] This selectivity is highlighted by its lack of effect on Bcr-Abl-negative cell lines.[3]

Furthermore, this compound has demonstrated activity against several clinically relevant Bcr-Abl mutations that confer resistance to the first-line CML therapy, imatinib.[2][6][7]

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Bcr_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl p210 Bcr-Abl (Constitutively Active Kinase) Gab2_CrkL Substrates (e.g., Gab2, CrkL) Bcr_Abl->Gab2_CrkL P STAT5_inactive STAT5 (Inactive) Bcr_Abl->STAT5_inactive P STAT5_active STAT5 (Active, Dimerized) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Survival_Genes Transcription of Survival Genes (Bcl-xL, c-Myc, etc.) DNA->Survival_Genes This compound This compound This compound->Bcr_Abl Inhibition

Caption: this compound inhibits Bcr-Abl, blocking STAT5 activation and survival gene transcription.

Inhibition of Src Family Kinases

This compound is also a highly potent inhibitor of Src family kinases, with an IC50 value for c-Src that is even lower than that for Bcr-Abl autophosphorylation.[1][2] Src kinases are involved in a wide range of cellular processes, including proliferation, differentiation, survival, and migration. Constitutive activation of Src is implicated in the progression of various solid tumors.

Neuroprotective Effects in Parkinson's Disease Models

Emerging research indicates a role for the non-receptor tyrosine kinase c-Abl in the pathogenesis of Parkinson's disease (PD). In PD, c-Abl is activated by oxidative stress and can phosphorylate α-synuclein, promoting its aggregation, and phosphorylate and inactivate Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control (mitophagy). This inactivation leads to the accumulation of damaged mitochondria and neuronal death. This compound, by inhibiting c-Abl, has been shown to have neuroprotective effects in preclinical PD models. It reduces neuroinflammation and induces autophagy, potentially by restoring Parkin function and facilitating the clearance of protein aggregates and damaged mitochondria.[8][9]

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Parkinson_Pathway cluster_mitochondria Oxidative_Stress Oxidative Stress & α-synuclein Aggregates c_Abl c-Abl Kinase Oxidative_Stress->c_Abl Activates Parkin Parkin (E3 Ligase) c_Abl->Parkin Inhibits (via P) Neurodegeneration Neurodegeneration c_Abl->Neurodegeneration Contributes to Mitophagy Mitophagy (Clearance of damaged mitochondria) Parkin->Mitophagy Promotes Parkin->Neurodegeneration This compound This compound This compound->c_Abl Inhibition Mitophagy->Neurodegeneration Prevents

Caption: this compound inhibits c-Abl, potentially restoring Parkin-mediated mitophagy.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against various kinases and cellular processes, primarily through the determination of IC50 values (the concentration of inhibitor required to reduce the activity by 50%).

Target/ProcessAssay TypeIC50 Value (nM)Reference(s)
Kinase Inhibition (In Vitro)
p210Bcr-Abl AutophosphorylationEnzyme Assay5[1][3][8][9]
Purified Recombinant AblEnzyme Assay2.2[1][3]
c-SrcEnzyme Assay0.8[1][2][8][9]
LCKEnzyme Assay<5[2]
KITEnzyme Assay50[1][2][8][9]
EGFREnzyme Assay390[2]
bFGFREnzyme Assay934[2]
PDGFREnzyme Assay1,430[2]
Cellular Activity
p210Bcr-Abl PhosphorylationIn-cell (K562)170[1][3][8][9]
Gab2 PhosphorylationIn-cell (K562)80[1][3][8][9]
CrkL PhosphorylationIn-cell (K562)80[1][3][8][9]
STAT5 DNA-Binding ActivityIn-cell (K562)5[4][5][10]
Proliferation of Ba/F3 (Bcr-Abl Y253F)Cell-based48[2]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound. These are generalized protocols based on published literature.

In Vitro Kinase Assay (Bcr-Abl Autophosphorylation)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the target kinase.

  • Principle : Recombinant or purified Bcr-Abl kinase is incubated with ATP and a substrate in the presence of varying concentrations of this compound. The extent of phosphorylation is measured, often using methods like ELISA, fluorescence polarization, or radioactivity.

  • Generalized Protocol :

    • Immobilization : A peptide substrate for Abl kinase is immobilized on a solid support, such as a 96-well plate.

    • Kinase Reaction : Purified p210Bcr-Abl enzyme is added to the wells along with a kinase reaction buffer and serial dilutions of this compound (or DMSO as a vehicle control).

    • Initiation : The reaction is initiated by adding a defined concentration of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • Quenching : The reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

    • Detection : The level of substrate phosphorylation is detected using a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent probe.

    • Analysis : The signal is read using a plate reader. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit protein phosphorylation within a cellular context.

  • Principle : Bcr-Abl-positive cells (e.g., K562) are treated with this compound. Cell lysates are then prepared and analyzed by Western blot using antibodies specific for the phosphorylated forms of Bcr-Abl and its substrates (e.g., p-CrkL).

  • Generalized Protocol :

    • Cell Culture and Treatment : K562 cells are cultured to logarithmic phase and treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).

    • Cell Lysis : Cells are harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification : The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting : The membrane is blocked and then incubated with a primary antibody targeting a specific phosphoprotein (e.g., anti-phospho-Bcr-Abl, anti-phospho-CrkL). A separate blot is run for total protein levels as a loading control.

    • Detection : The membrane is incubated with a secondary antibody conjugated to HRP, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Analysis : Band intensities are quantified using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis and distinguishes it from necrosis in this compound-treated cells.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Generalized Protocol :

    • Cell Treatment : K562 cells are treated with this compound (e.g., 0.5 µM) or a vehicle control for a specified time (e.g., 24-48 hours).

    • Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS.

    • Staining : Cells are resuspended in Annexin V binding buffer. A fluorescently labeled Annexin V conjugate (e.g., Annexin V-FITC) and PI are added to the cell suspension.

    • Incubation : The cells are incubated in the dark at room temperature for approximately 15 minutes.

    • Flow Cytometry : The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are determined.

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Apoptosis_Workflow start Start: K562 Cell Culture treatment Treat cells with this compound (e.g., 0.5 µM for 24h) + Vehicle Control start->treatment harvest Harvest Cells (Floating + Adherent) treatment->harvest wash Wash with cold PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V-FITC & Propidium Iodide wash->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end End: Quantify Apoptotic vs. Viable Cells analyze->end

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V/PI staining.

STAT5 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine if the inhibition of Bcr-Abl by this compound leads to a reduction in the DNA-binding activity of the STAT5 transcription factor.

  • Principle : A short DNA probe containing the STAT5 consensus binding site is radiolabeled or fluorescently labeled. This probe is incubated with nuclear extracts from cells treated with this compound. If active STAT5 is present in the extract, it will bind to the probe, and this protein-DNA complex will migrate more slowly than the free probe during non-denaturing polyacrylamide gel electrophoresis.

  • Generalized Protocol :

    • Cell Treatment and Nuclear Extraction : K562 cells are treated with this compound. Following treatment, nuclear extracts are prepared by lysing the cells and separating the nuclear fraction from the cytoplasm.

    • Probe Labeling : An oligonucleotide containing the STAT5 binding site is labeled (e.g., with ³²P-ATP or a fluorescent tag).

    • Binding Reaction : The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (to prevent non-specific binding).

    • Electrophoresis : The reaction mixtures are resolved on a native polyacrylamide gel.

    • Detection : The gel is dried and exposed to X-ray film (for radioactivity) or imaged (for fluorescence) to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of STAT5 DNA-binding activity.

References

The Therapeutic Potential of PD180970: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD180970 is a potent, ATP-competitive small molecule inhibitor with significant therapeutic potential, primarily investigated for its efficacy in oncology and neurodegenerative diseases. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a pyridopyrimidine derivative that has demonstrated high potency as a kinase inhibitor.[1] Its primary target is the Bcr-Abl tyrosine kinase, a fusion protein that is the pathogenic driver of Chronic Myelogenous Leukemia (CML). Beyond its anti-leukemic properties, this compound has also shown promise in preclinical models of Parkinson's disease, highlighting its potential for broader therapeutic applications.[2] This guide will delve into the core scientific data and methodologies that underpin the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of specific protein kinases.

Inhibition of Bcr-Abl Kinase in CML

In the context of CML, this compound is a highly potent inhibitor of the p210Bcr-Abl tyrosine kinase.[1] By binding to the ATP-binding site of the kinase domain, this compound blocks its autophosphorylation and subsequent downstream signaling. This inhibition disrupts the constitutive activation of pathways that drive the proliferation and survival of CML cells.

Key downstream effects of this compound in Bcr-Abl positive cells include:

  • Inhibition of Substrate Phosphorylation: this compound effectively inhibits the tyrosine phosphorylation of direct Bcr-Abl substrates, such as Gab2 and CrkL.[1]

  • Suppression of STAT5 Activation: The compound blocks the Bcr-Abl-mediated activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor for the expression of anti-apoptotic and pro-proliferative genes like Bcl-xL, Mcl-1, c-Myc, and cyclin D2.[3]

  • Induction of Apoptosis: By inhibiting these survival pathways, this compound induces apoptosis in Bcr-Abl-positive leukemic cells, such as the K562 cell line.[1]

Neuroprotective Effects in Parkinson's Disease Models

Emerging research suggests a neuroprotective role for this compound in preclinical models of Parkinson's disease.[2] The proposed mechanism involves the inhibition of c-Abl kinase. In Parkinson's disease, oxidative stress can lead to the activation of c-Abl, which in turn phosphorylates and inactivates the E3 ubiquitin ligase Parkin.[4] This inactivation prevents the clearance of damaged mitochondria and toxic protein aggregates, contributing to neuronal cell death. By inhibiting c-Abl, this compound may restore Parkin function, thereby protecting dopaminergic neurons from degeneration.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell Line/SystemIC50 (nM)Reference(s)
p210Bcr-Abl AutophosphorylationIn vitro kinase assay-5[1][5]
Recombinant Abl Tyrosine KinaseIn vitro kinase assay-2.2[1]
p210Bcr-Abl PhosphorylationIn vivo (cellular)K562 cells170[1]
Gab2 PhosphorylationIn vivo (cellular)K562 cells80[1]
CrkL PhosphorylationIn vivo (cellular)K562 cells80[1]
STAT5 DNA-Binding ActivityEMSAK562 cells5
Src KinaseIn vitro kinase assay-0.8[1][5]
KIT KinaseIn vitro kinase assay-50[1][5]
EGFRIn vitro kinase assay-390[6]
bFGFRIn vitro kinase assay-934[6]
PDGFRIn vitro kinase assay-1,430[6]

Table 2: Efficacy of this compound Against Imatinib-Resistant Bcr-Abl Mutants

Bcr-Abl MutantCell LineIC50 (nM)Reference(s)
p210 Bcr-AblY253FBa/F3 cells48[6]
E255KKinase Assay33[7]

Table 3: In Vivo Efficacy of this compound

Disease ModelAnimal ModelDosing RegimenKey FindingReference(s)
Parkinson's DiseaseMPTP-induced mice5 mg/kg, daily, i.p. for 7 daysMitigated neuronal loss and decreased activated microglia[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane Bcr_Abl Bcr-Abl (p210) Gab2 Gab2 Bcr_Abl->Gab2 Phosphorylates CrkL CrkL Bcr_Abl->CrkL Phosphorylates STAT5 STAT5 Bcr_Abl->STAT5 Activates This compound This compound This compound->Bcr_Abl Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces STAT5_P p-STAT5 STAT5->STAT5_P Phosphorylation Nucleus Nucleus STAT5_P->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Parkinson_Pathway Oxidative_Stress Oxidative Stress c_Abl c-Abl Oxidative_Stress->c_Abl Activates Parkin Parkin (E3 Ligase) c_Abl->Parkin Phosphorylates This compound This compound This compound->c_Abl Inhibits Parkin_P p-Parkin (Inactive) Parkin->Parkin_P Inactivation Protein_Clearance Protein Aggregate Clearance Parkin->Protein_Clearance Promotes Neurodegeneration Neurodegeneration Parkin_P->Neurodegeneration Leads to Neuronal_Survival Neuronal Survival Protein_Clearance->Neuronal_Survival Supports

Caption: Proposed neuroprotective mechanism of this compound in Parkinson's disease.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Studies Kinase_Assay Bcr-Abl Kinase Assay (IC50 Determination) Cell_Culture Culture K562 Cells Treatment Treat with this compound Cell_Culture->Treatment Western_Blot Western Blot (p-CrkL, p-Gab2) Treatment->Western_Blot EMSA STAT5 EMSA Treatment->EMSA Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Animal_Model Induce Parkinson's (MPTP Model) In_Vivo_Treatment Administer this compound Animal_Model->In_Vivo_Treatment Analysis Immunohistochemistry (Neuronal Loss) In_Vivo_Treatment->Analysis

Caption: General experimental workflow for evaluating the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Bcr-Abl Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on Bcr-Abl kinase activity.

Materials:

  • Recombinant Bcr-Abl or c-Abl kinase

  • GST-CrkL fusion protein (as substrate) immobilized on glutathione-agarose beads

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Anti-phosphotyrosine antibody

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a microcentrifuge tube, combine the immobilized GST-CrkL substrate, recombinant Bcr-Abl kinase, and the diluted this compound or vehicle (DMSO).

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Centrifuge to pellet the agarose beads and collect the supernatant.

  • Resolve the proteins in the supernatant by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Probe the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Western Blot Analysis of Protein Phosphorylation in K562 Cells

Objective: To assess the effect of this compound on the phosphorylation of Bcr-Abl downstream targets (e.g., CrkL, Gab2) in a cellular context.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-CrkL, total CrkL, phospho-Gab2, total Gab2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Seed K562 cells in a 6-well plate at a density of 1-2 x 10⁶ cells/mL.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in K562 cells following treatment with this compound.

Materials:

  • K562 cells

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed K562 cells and treat with this compound or vehicle for 24-48 hours.

  • Harvest the cells (including any floating cells in the media) by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

STAT5 Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the effect of this compound on the DNA-binding activity of STAT5.

Materials:

  • K562 cells

  • This compound stock solution (in DMSO)

  • Nuclear extraction buffer kit

  • STAT5 consensus oligonucleotide probe

  • T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling) or non-radioactive labeling kit

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Native polyacrylamide gel electrophoresis (PAGE) equipment and reagents

Procedure:

  • Treat K562 cells with this compound or vehicle.

  • Prepare nuclear extracts from the treated cells according to the manufacturer's protocol.

  • Label the STAT5 oligonucleotide probe with ³²P or a non-radioactive label.

  • Set up the binding reaction by incubating 5-10 µg of nuclear extract with the labeled probe in the presence of poly(dI-dC) in binding buffer for 20-30 minutes at room temperature.

  • For supershift analysis, a STAT5-specific antibody can be added to the reaction mixture.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Dry the gel and expose it to X-ray film (for radiolabeling) or image using an appropriate system for non-radioactive detection.

  • Analyze the shift in mobility of the labeled probe to determine STAT5 DNA-binding activity.

Conclusion

This compound is a potent dual inhibitor of Bcr-Abl and Src family kinases with significant therapeutic potential in CML. Its ability to overcome resistance to first-generation inhibitors like imatinib makes it a valuable tool for further research and development.[3][7] Moreover, the emerging evidence of its neuroprotective effects through c-Abl inhibition opens up new avenues for its investigation in neurodegenerative disorders such as Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic applications of this compound.

References

PD180970: A Potent Pyrido[2,3-d]pyrimidine Inhibitor of Bcr-Abl Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PD180970, a pyrido[2,3-d]pyrimidine derivative, and its function as a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl fusion protein is the causative agent in Chronic Myelogenous Leukemia (CML). This document details the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, outlines its efficacy against imatinib-resistant Bcr-Abl mutations, and provides foundational experimental protocols for its study. Visual diagrams of the Bcr-Abl signaling pathway and experimental workflows are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Chronic Myelogenous Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase.[1] The aberrant kinase activity of Bcr-Abl drives uncontrolled cell proliferation and resistance to apoptosis, which are the hallmarks of CML.[2]

Targeted therapy with tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. This compound is a potent, small-molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds that has demonstrated significant inhibitory activity against the Bcr-Abl kinase.[3] This guide serves as a technical resource, consolidating key data and methodologies related to the study of this compound as a Bcr-Abl inhibitor.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[3] By binding to the ATP-binding pocket of the Abl kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on various downstream substrates.[1] This blockade of phosphorylation effectively shuts down the aberrant signaling cascades initiated by Bcr-Abl that are responsible for the leukemic phenotype.[2]

The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways that promote cell survival and proliferation. Key pathways affected by Bcr-Abl and consequently inhibited by this compound include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[2][4][5] Inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive cells.[3]

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's efficacy.

Table 1: In Vitro Kinase Inhibition by this compound
Target KinaseAssay TypeIC50 (nM)Reference(s)
p210 Bcr-AblAutophosphorylation5[3]
Purified recombinant AblKinase Activity2.2[3]
SrcAutophosphorylation0.8[3]
c-KitAutophosphorylation50[3]
Table 2: Cellular Activity of this compound in K562 CML Cells
Cellular Target/ProcessIC50 (nM)Reference(s)
Tyrosine Phosphorylation of p210 Bcr-Abl170[3]
Tyrosine Phosphorylation of Gab280[3]
Tyrosine Phosphorylation of CrkL80[3]
Stat5 DNA-binding activity5[3]
Table 3: Activity of this compound Against Imatinib-Resistant Bcr-Abl Mutations
Bcr-Abl MutantIC50 (nM) in Cellular Proliferation Assay (Ba/F3 cells)Reference(s)
Wild-Type25[6]
Y253F120[6]
E255KNot specified, but sensitive[6]
Q252HSimilar to Y253F and E255K[6]
H396PNot specified, but sensitive[6]
A380TLower than wild-type[6]
M351TNot specified, but sensitive[6]

Signaling Pathways and Experimental Workflows

Visual representations of the Bcr-Abl signaling cascade and common experimental procedures are provided below to clarify the mechanism of action of this compound and the methods for its investigation.

Bcr_Abl_Signaling_Pathway cluster_BcrAbl Bcr-Abl Oncoprotein cluster_Inhibitor Inhibition cluster_Pathways Downstream Signaling Pathways cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Cellular_Effects Cellular Outcomes Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS GAB2 GAB2 Bcr_Abl->GAB2 STAT5 STAT5 Bcr_Abl->STAT5 This compound This compound This compound->Bcr_Abl Inhibits ATP Binding RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Increased Proliferation RAF_MEK_ERK->Proliferation PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis

Caption: Bcr-Abl signaling pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assays cluster_proliferation Proliferation (MTT Assay) cluster_western Protein Phosphorylation (Western Blot) start_invitro Recombinant Bcr-Abl Kinase add_pd180970_invitro Add this compound (Varying Concentrations) start_invitro->add_pd180970_invitro add_atp_substrate Add ATP and Substrate add_pd180970_invitro->add_atp_substrate measure_phosphorylation Measure Substrate Phosphorylation add_atp_substrate->measure_phosphorylation calculate_ic50_invitro Calculate IC50 measure_phosphorylation->calculate_ic50_invitro start_cellular Culture CML Cells (e.g., K562) treat_cells Treat with this compound (Varying Concentrations) start_cellular->treat_cells mtt_assay Add MTT Reagent treat_cells->mtt_assay lysis Cell Lysis treat_cells->lysis measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50_cellular Calculate IC50 measure_absorbance->calculate_ic50_cellular sds_page SDS-PAGE & Transfer lysis->sds_page probing Probe with Phospho-specific Antibodies sds_page->probing detection Detect Signal probing->detection

References

The Role of PD180970 in Chronic Myeloid Leukemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. The aberrant activity of this kinase drives the uncontrolled proliferation of granulocytes and is the central pathogenic event in CML. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, and ongoing research into novel and more potent inhibitors remains a critical area of investigation.

PD180970 is a potent, ATP-competitive inhibitor of the p210Bcr-Abl kinase.[1] This pyrido[2,3-d]pyrimidine derivative has demonstrated significant activity in preclinical studies, targeting not only the wild-type Bcr-Abl kinase but also certain imatinib-resistant mutations. This technical guide provides an in-depth overview of the role of this compound in CML research, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the signaling pathways involved.

Mechanism of Action and Target Profile

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of Bcr-Abl. It is a highly potent inhibitor of p210Bcr-Abl autophosphorylation, a critical step in its activation.[1] Beyond Bcr-Abl, this compound also exhibits inhibitory activity against other kinases, including Src and KIT.[1] Its ability to inhibit Src family kinases, which have been implicated in Bcr-Abl signaling and CML pathogenesis, may contribute to its overall efficacy.

The primary mechanism of action of this compound in CML cells is the inhibition of the Bcr-Abl-mediated signaling cascade, leading to the suppression of downstream pathways responsible for cell proliferation and survival.[2] A key downstream target of Bcr-Abl is the Signal Transducer and Activator of Transcription 5 (STAT5). The constitutive activation of STAT5 by Bcr-Abl is crucial for the growth and survival of CML cells.[2][3] this compound has been shown to effectively block the constitutive activation of STAT5 in CML cell lines.[2][3]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro assays, with IC50 values providing a measure of its inhibitory concentration. The following tables summarize the reported IC50 values for this compound against different kinases and CML cell lines.

Target KinaseAssayIC50 (nM)
p210Bcr-Abl (autophosphorylation)Kinase Assay5[1][4]
Purified recombinant AblKinase Assay2.2[1]
SrcKinase Assay0.8[1][4]
KITKinase Assay50[1][4]
CML Cell Line/TargetAssayIC50 (nM)
K562 (STAT5 DNA-binding activity)Electrophoretic Mobility Shift Assay (EMSA)5[2][3]
K562 (p210Bcr-Abl tyrosine phosphorylation)Western Blot170[1]
K562 (Gab2 tyrosine phosphorylation)Western Blot80[1]
K562 (CrkL tyrosine phosphorylation)Western Blot80[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound in CML research.

Bcr-Abl Kinase Assay (Solid-Phase)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Bcr-Abl in cell extracts.

Materials:

  • K562 CML cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein A/G agarose beads

  • Anti-Abl antibody

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • GST-CrkL fusion protein (as a substrate)

  • SDS-PAGE gels

  • PVDF membrane

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture K562 cells to the desired density and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Immunoprecipitate Bcr-Abl from the cell lysates using an anti-Abl antibody and protein A/G agarose beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase reaction buffer.

  • Resuspend the beads in kinase reaction buffer containing the GST-CrkL substrate.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with an anti-phosphotyrosine antibody to detect the phosphorylation of the GST-CrkL substrate.

  • Visualize the results using a chemiluminescent substrate and imaging system.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of CML cells, which is an indicator of cell viability.

Materials:

  • CML cell lines (e.g., K562)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed CML cells in a 96-well plate at a predetermined density.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • CML cell lines (e.g., K562)

  • This compound

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (containing CaCl2)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat CML cells with this compound or vehicle control for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Immunoblotting for Bcr-Abl Signaling Pathway Components

This technique is used to detect changes in the phosphorylation status of Bcr-Abl and its downstream targets, such as STAT5, in response to this compound treatment.

Materials:

  • CML cell lines (e.g., K562)

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat CML cells with various concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating this compound.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K JAK JAK Bcr-Abl->JAK Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt Akt->Gene Transcription Survival Signals STAT5 STAT5 JAK->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Gene Transcription Dimerization & Translocation This compound This compound This compound->Bcr-Abl Inhibition

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochem Biochemical Analysis cluster_cellular Cellular Analysis Start Start CML Cell Culture (e.g., K562) CML Cell Culture (e.g., K562) Start->CML Cell Culture (e.g., K562) Treatment with this compound Treatment with this compound CML Cell Culture (e.g., K562)->Treatment with this compound Biochemical Assays Biochemical Assays Treatment with this compound->Biochemical Assays Cellular Assays Cellular Assays Treatment with this compound->Cellular Assays Kinase Assay Kinase Assay Biochemical Assays->Kinase Assay Immunoblotting Immunoblotting Biochemical Assays->Immunoblotting Viability Assay Viability Assay Cellular Assays->Viability Assay Apoptosis Assay Apoptosis Assay Cellular Assays->Apoptosis Assay Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Kinase Assay->Data Analysis Immunoblotting->Data Analysis Viability Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: A typical experimental workflow for evaluating this compound in CML research.

In Vivo Studies and Clinical Relevance

While extensive in vitro data exists for this compound, information on its in vivo efficacy in CML models is less detailed in publicly available literature. Generally, in vivo studies for CML inhibitors involve xenograft models where human CML cells are implanted into immunodeficient mice. The efficacy of the investigational drug is then assessed by monitoring tumor growth, survival rates, and biomarkers of Bcr-Abl activity in the treated animals compared to a control group.

A search of clinical trial registries reveals no registered clinical trials for this compound in the treatment of CML. This suggests that while it serves as a valuable research tool for understanding Bcr-Abl inhibition, it has not progressed to clinical development for this indication.

Conclusion

This compound is a potent and specific inhibitor of the Bcr-Abl tyrosine kinase that has played a significant role in CML research. Its ability to effectively block Bcr-Abl autophosphorylation and inhibit downstream signaling pathways, such as the STAT5 pathway, has provided valuable insights into the molecular mechanisms driving CML. The quantitative data on its inhibitory activity and the established experimental protocols for its evaluation make it a crucial tool for studying Bcr-Abl-dependent oncogenesis and for the preclinical assessment of novel therapeutic strategies. Although this compound has not advanced to clinical trials for CML, its contributions to the fundamental understanding of this leukemia and the development of targeted therapies are undeniable. This technical guide serves as a comprehensive resource for researchers utilizing or planning to utilize this compound in their CML research endeavors.

References

The Kinase Selectivity Profile of PD180970: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD180970 is a potent, ATP-competitive small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of tyrosine kinase inhibitors.[1] Initially identified as a powerful inhibitor of the p210Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), its activity extends to other key kinases, defining a specific selectivity profile that is critical for its therapeutic potential and off-target effects.[1][2] This document provides an in-depth guide to the kinase selectivity of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a range of protein kinases using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is the most common metric used to represent the potency of the inhibitor. The data compiled from multiple studies is summarized below.

Target KinaseAssay TypeIC50 (nM)Reference
Primary Targets
SrcBiochemical0.8[2][3][4]
Abl (recombinant)Biochemical2.2[2][4]
p210Bcr-Abl (autophosphorylation)In vitro / Biochemical5[2][3]
LCKBiochemical<5[3]
p210Bcr-Abl (Y253F mutant)Cellular (proliferation)48[3]
KITBiochemical50[2][3][4]
Secondary / Weaker Targets
EGFRBiochemical390[3]
bFGFRBiochemical934[3]
PDGFRBiochemical1,430[3]
Cellular Targets
Stat5 (DNA-binding activity)Cellular (K562)5[2][4][5]
CrkL (phosphorylation)Cellular (K562)80[2]
Gab2 (phosphorylation)Cellular (K562)80[2]
p210Bcr-Abl (phosphorylation)Cellular (K562)170[2]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its effects by competitively binding to the ATP-binding pocket of target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades crucial for cell proliferation and survival.[2]

Bcr-Abl Signaling Pathway

In CML, the constitutively active Bcr-Abl tyrosine kinase drives malignant transformation through the activation of multiple downstream pathways, including the STAT5 pathway.[5] this compound potently inhibits Bcr-Abl, leading to the suppression of STAT5 activation and subsequent induction of apoptosis in CML cells.[2][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Constitutively Active Bcr-Abl Kinase STAT5_inactive STAT5 (inactive) Bcr-Abl->STAT5_inactive Phosphorylates Apoptosis Apoptosis Bcr-Abl->Apoptosis Inhibits STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization This compound This compound This compound->Bcr-Abl Inhibits Gene_Expression Gene Expression (e.g., Bcl-x, c-Myc) STAT5_dimer->Gene_Expression Upregulates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

This compound inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. This involves screening the compound against a large panel of kinases. Biochemical assays are the cornerstone of this process.

General Protocol for In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

Mobility shift assays, among other formats like radiometric or fluorescence-based assays, are commonly used to determine the IC50 of an inhibitor.[6][7]

  • Reaction Preparation: A reaction mixture is prepared in a multi-well plate containing the purified kinase, a specific peptide substrate, and ATP.

  • Compound Addition: The test inhibitor (e.g., this compound) is added to the wells in a series of dilutions (e.g., 10-point dose-response curve). Control wells with no inhibitor (positive control) and no kinase (negative control) are included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: The enzymatic reaction is stopped by adding a termination buffer, often containing EDTA to chelate magnesium ions required for kinase activity.

  • Separation and Detection: The reaction products (phosphorylated and non-phosphorylated substrate) are separated based on changes in their electrophoretic mobility. This is often achieved using microfluidic capillary electrophoresis. The substrates are detected, typically via fluorescence.

  • Data Analysis: The amount of phosphorylated substrate is quantified for each inhibitor concentration. The percentage of inhibition relative to the positive control is calculated. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates a typical workflow for kinase inhibitor profiling.

A Compound Library (e.g., this compound) B High-Throughput Screen (HTS) Single concentration vs. kinase panel A->B C Identify Primary 'Hits' (e.g., >90% inhibition) B->C D Dose-Response Assay 10-point serial dilution C->D E Calculate IC50 Values D->E F Selectivity Profile Analysis Compare IC50 across all kinases E->F G Lead Optimization / Further Studies F->G

Workflow for determining kinase inhibitor selectivity.

Selectivity and Off-Target Profile

While this compound is a potent Bcr-Abl and Src family kinase inhibitor, it demonstrates significant selectivity over other kinases like PDGFR and bFGFR, where the IC50 values are substantially higher.[3] This selectivity is crucial for minimizing off-target toxicities. The diagram below illustrates the logical relationship of this compound's known targets, categorizing them by potency.

cluster_high High Potency (IC50 < 50 nM) cluster_moderate Moderate Potency (IC50 50-100 nM) cluster_low Low Potency (IC50 > 100 nM) This compound This compound Src Src This compound->Src Abl Abl This compound->Abl Bcr-Abl Bcr-Abl This compound->Bcr-Abl LCK LCK This compound->LCK KIT KIT This compound->KIT CrkL CrkL This compound->CrkL Gab2 Gab2 This compound->Gab2 EGFR EGFR This compound->EGFR bFGFR bFGFR This compound->bFGFR PDGFR PDGFR This compound->PDGFR

Selectivity profile of this compound across various kinases.

Conclusion

This compound is a highly potent inhibitor of Src family kinases and the Bcr-Abl fusion protein, with significant activity against KIT.[2][3][4] Its selectivity profile, characterized by substantially lower potency against kinases such as EGFR, bFGFR, and PDGFR, underscores its targeted mechanism of action.[3] The compound serves as a valuable tool for studying signaling pathways mediated by these kinases and as a lead compound for the development of therapeutics for conditions like CML. Understanding its detailed kinase selectivity is paramount for predicting its efficacy and potential side effects in clinical applications. The methodologies outlined provide a framework for the continued characterization of this and other novel kinase inhibitors.

References

PD180970: A Technical Guide for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD180970 is a potent and selective inhibitor of the Abelson (Abl) family of non-receptor tyrosine kinases, including c-Abl and Bcr-Abl.[1][2] Initially investigated for its anti-leukemic properties, recent research has highlighted its significant neuroprotective potential, particularly in the context of neurodegenerative diseases such as Parkinson's Disease (PD). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its use in neuroprotective research.

Mechanism of Action: c-Abl Inhibition and Autophagy Induction

The neuroprotective effects of this compound are primarily attributed to its inhibition of c-Abl kinase activity.[3] In neurodegenerative conditions like Parkinson's disease, c-Abl is aberrantly activated, contributing to pathogenesis through two main pathways: direct phosphorylation of pathogenic proteins and inhibition of autophagy.[4][5][6]

This compound, by inhibiting c-Abl, mitigates these detrimental effects. It prevents the c-Abl-mediated phosphorylation of proteins such as α-synuclein and Parkin.[1][2][4][5][7] The phosphorylation of α-synuclein by c-Abl, specifically at tyrosine 39, is implicated in its aggregation and toxicity.[1][4][5] Similarly, c-Abl-mediated phosphorylation of Parkin, an E3 ubiquitin ligase, inhibits its protective functions.[2][7]

Furthermore, c-Abl inhibition by this compound promotes the clearance of toxic protein aggregates through the induction of autophagy.[3] This is achieved by modulating key autophagy-regulating protein complexes, including the ULK1 complex and the Beclin-1/VPS34 complex.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and experimental use of this compound in neuroprotective research.

ParameterValueCell Line/SystemReference
IC50 (Bcr-Abl Autophosphorylation) 5 nMNot specified[1]
IC50 (Src) 0.8 nMNot specified[1]
IC50 (c-Kit) 50 nMNot specified[1]
IC50 (Bcr-Abl-dependent cell growth) 2-35 nMVarious leukemic cell lines[2]
ParameterTreatment GroupResultReference
Dopaminergic Neuron Survival AAV6-α-synuclein + PFFs + this compoundSignificantly reduced loss of DA neurons[3]
α-Synuclein Accumulation AAV6-α-synuclein + PFFs + this compoundDecreased accumulation of phosphorylated α-synuclein[3]
Microglial Activation MPTP + this compound (5 mg/kg)Significant reduction in the number of activated microglia (Iba1+ cells)[8]
Striatal Dopamine Levels MPTP + STI-571 (c-Abl inhibitor)Partially mitigated the loss of striatal dopamine[7]
Dopaminergic Neuron Loss Chronic MPTP/probenecid model~70% loss of dopaminergic neurons in the substantia nigra pars compacta[9]
Dopaminergic Neuron Loss MPTP modelSignificant 70% reduction in Tyrosine Hydroxylase (TH) relative to beta-actin in LCM extracts[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroprotection.

PD180970_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_downstream Pathogenic Consequences cluster_intervention Therapeutic Intervention stress Oxidative Stress cAbl c-Abl stress->cAbl Activates alpha_syn_agg α-Synuclein Aggregation neuron_death Neuronal Death alpha_syn_agg->neuron_death parkin_inhibit Parkin Inhibition parkin_inhibit->neuron_death autophagy_inhibit Autophagy Inhibition autophagy_inhibit->neuron_death This compound This compound This compound->cAbl Inhibits cAbl->autophagy_inhibit alpha_syn_p p-α-Synuclein cAbl->alpha_syn_p Phosphorylates (pY39) parkin_p p-Parkin cAbl->parkin_p Phosphorylates (pY143) alpha_syn_p->alpha_syn_agg parkin_p->parkin_inhibit

This compound inhibits c-Abl, preventing downstream neurotoxic events.

Autophagy_Regulation_by_this compound cluster_upstream Upstream Regulation cluster_initiation Autophagy Initiation cluster_nucleation Autophagosome Nucleation cluster_outcome Cellular Outcome This compound This compound cAbl c-Abl This compound->cAbl Inhibits mTORC1 mTORC1 cAbl->mTORC1 Activates ulk1_complex ULK1-Atg13-FIP200 Complex mTORC1->ulk1_complex Inhibits beclin1_complex Beclin-1-VPS34 Complex ulk1_complex->beclin1_complex Activates autophagy Autophagy beclin1_complex->autophagy clearance Clearance of Protein Aggregates autophagy->clearance

References

The Structure-Activity Relationship of PD180970: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Bcr-Abl and Src Family Kinase Inhibitor

PD180970, a pyrido[2,3-d]pyrimidine derivative, has emerged as a highly potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative oncogene in chronic myelogenous leukemia (CML).[1][2] It also demonstrates significant inhibitory activity against Src family kinases.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Core Structure and Mechanism of Action

This compound, chemically known as 6-(2,6-dichlorophenyl)-2-[(4-fluoro-3-methylphenyl)amino]-8-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one, belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors. Its mechanism of action is centered on its ability to compete with ATP for binding to the kinase domain of its target proteins.[3][4] This competitive inhibition prevents the autophosphorylation and activation of kinases such as Bcr-Abl and Src, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[4][5]

The core structure of this compound features a pyrido[2,3-d]pyrimidine scaffold, which is crucial for its kinase inhibitory activity. The key structural components contributing to its potency and selectivity include:

  • Pyrido[2,3-d]pyrimidine Core: This heterocyclic system mimics the purine ring of ATP, enabling it to fit into the ATP-binding pocket of kinases.

  • 6-(2,6-dichlorophenyl) group: This bulky, hydrophobic group occupies a hydrophobic pocket within the kinase domain, contributing significantly to the binding affinity.

  • 2-[(4-fluoro-3-methylphenyl)amino] group: This moiety is involved in hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of inhibitor binding.

  • 8-methyl group: The presence of a methyl group at this position can influence the compound's metabolic stability and potency.[1]

Quantitative Inhibitory Activity

The potency of this compound has been quantified against a panel of wild-type and mutant kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Reference(s)
Bcr-Abl (p210, autophosphorylation)5[3]
c-Abl (recombinant)2.2[5]
Src0.8[3]
LCK<5[1]
KIT50[3]
EGFR390[1]
bFGFR934[1]
PDGFR1,430[1]

Table 2: Cellular Activity of this compound in K562 CML Cells

Cellular Target/ProcessIC50 (nM)Reference(s)
p210 Bcr-Abl tyrosine phosphorylation170[5]
Gab2 tyrosine phosphorylation80[5]
CrkL tyrosine phosphorylation80[5]
STAT5 DNA-binding activity5[6]

Table 3: Activity of this compound Against Imatinib-Resistant Bcr-Abl Mutants

Bcr-Abl MutantIC50 (nM) - Kinase AssayIC50 (nM) - Cell ProliferationReference(s)
Wild-Type2525[2]
Y253F25120[2]
E255K33125[2]
T315I>10,000>10,000[2]
H396P2835[2]
A380T4315[2]

Structure-Activity Relationship (SAR) Insights

The SAR of the pyrido[2,3-d]pyrimidine scaffold has been explored to understand the contribution of different structural motifs to the inhibitory activity and selectivity of compounds like this compound.

  • Substitutions on the 2-phenylamino ring: Modifications at the 3- and 4-positions of the phenylamino moiety can significantly impact both potency and selectivity.[7] The presence of a fluorine atom at the 4-position and a methyl group at the 3-position in this compound are likely optimized for interactions within the Bcr-Abl kinase domain.

  • The 6-phenyl group: The 2,6-dichloro substitution on the phenyl ring at the 6-position is critical for high potency. These chlorine atoms are believed to make favorable contacts within a hydrophobic pocket of the kinase.

  • The 8-position: The methyl group at the N-8 position of the pyrido[2,3-d]pyrimidin-7-one core has been shown in related compounds to improve metabolic stability by preventing metabolism at other sites on the molecule.[1]

  • Activity against Imatinib-Resistant Mutants: A key feature of this compound is its ability to inhibit several imatinib-resistant Bcr-Abl mutants.[2] This is attributed to its ability to bind to the active conformation of the Abl kinase domain, unlike imatinib which preferentially binds to the inactive conformation.[2] However, this compound is ineffective against the T315I "gatekeeper" mutation, as the isoleucine residue sterically hinders the binding of the inhibitor.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Bcr-Abl Kinase Assay for IC50 Determination

This protocol describes a solid-phase kinase assay to determine the in vitro inhibitory activity of compounds against Bcr-Abl.

Materials:

  • Recombinant c-Abl or Bcr-Abl kinase

  • GST-CrkL fusion protein (or other suitable substrate)

  • Glutathione-agarose beads

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

  • ATP solution (10 µM)

  • This compound or other test compounds

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2

  • SDS-PAGE reagents

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Substrate Immobilization: Incubate GST-CrkL fusion protein with glutathione-agarose beads for 1 hour at 4°C with gentle mixing.

  • Wash the beads twice with ice-cold Wash Buffer to remove unbound protein.

  • Kinase Reaction: Resuspend the substrate-bound beads in Kinase Buffer.

  • Add the desired concentrations of this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding recombinant Bcr-Abl kinase and ATP.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Western Blotting: Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and image the blot.

  • Data Analysis: Quantify the band intensities and calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Bcr-Abl Western Blot

This protocol is for assessing the inhibition of Bcr-Abl autophosphorylation in a cellular context.

Materials:

  • K562 cells (or other Bcr-Abl positive cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound or other test compounds

  • Lysis Buffer: 50 mM HEPES (pH 7.3), 150 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE reagents

  • Anti-phospho-Bcr-Abl (pY245) antibody

  • Anti-Bcr-Abl antibody (for total protein control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Seed K562 cells in culture plates and treat with various concentrations of this compound or vehicle control for 2-4 hours.

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with Lysis Buffer on ice for 20 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatants using the BCA assay.

  • Western Blotting: Normalize the protein amounts for each sample, add SDS-PAGE loading buffer, and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary anti-phospho-Bcr-Abl antibody overnight at 4°C.

  • For a loading control, a separate blot can be probed with an antibody against total Bcr-Abl or a housekeeping protein like GAPDH.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and image the blot.

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation.

Materials:

  • K562 cells (or other relevant cell line)

  • RPMI-1640 medium with 10% FBS

  • This compound or other test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Compound Treatment: Add various concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Gab2 Gab2 Bcr_Abl->Gab2 Phosphorylation CrkL CrkL Bcr_Abl->CrkL Phosphorylation STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylation PI3K_Akt PI3K/Akt Pathway Gab2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway CrkL->RAS_MAPK Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression PI3K_Akt->Gene_Expression RAS_MAPK->Gene_Expression This compound This compound This compound->Bcr_Abl Inhibition

Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.

In_Vitro_Kinase_Assay_Workflow Start Start: Immobilize Substrate (e.g., GST-CrkL on beads) Add_Inhibitor Add this compound (or vehicle) Start->Add_Inhibitor Add_Kinase_ATP Add Bcr-Abl Kinase and ATP Add_Inhibitor->Add_Kinase_ATP Incubate Incubate at 37°C Add_Kinase_ATP->Incubate Stop_Reaction Stop Reaction (add SDS buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detect_Phosphorylation Detect Phosphorylation (anti-pTyr antibody) Western_Blot->Detect_Phosphorylation Analyze_Data Analyze Data (Determine IC50) Detect_Phosphorylation->Analyze_Data

Caption: Experimental Workflow for In Vitro Bcr-Abl Kinase Assay.

SAR_Logic PD180970_Core This compound Scaffold (Pyrido[2,3-d]pyrimidine) Modification Structural Modification PD180970_Core->Modification Potency Potency (IC50) Modification->Potency affects Selectivity Kinase Selectivity Modification->Selectivity affects

Caption: Logical Relationship in Structure-Activity Relationship Studies.

Conclusion

This compound is a potent and well-characterized inhibitor of Bcr-Abl and Src family kinases. Its pyrido[2,3-d]pyrimidine core and specific substitutions are key to its high affinity and cellular activity. The ability of this compound to inhibit several imatinib-resistant Bcr-Abl mutants highlights its potential as a lead compound for the development of next-generation kinase inhibitors. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further exploration of analogs of this compound may lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective cancer therapies.

References

The Pyrido[2,3-d]pyrimidine Derivative PD180970: A Technical Guide to its Pro-Apoptotic Effects in Bcr-Abl-Positive Leukemias

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD180970 is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, a hallmark of Chronic Myeloid Leukemia (CML). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in Bcr-Abl-positive cancer cells. By inhibiting the constitutive kinase activity of Bcr-Abl, this compound effectively disrupts downstream anti-apoptotic signaling pathways, leading to the activation of the intrinsic mitochondrial apoptotic cascade. This guide details the key signaling events, provides quantitative data on the compound's efficacy, and outlines experimental protocols for studying its effects.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative disorder characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The aberrant kinase activity of Bcr-Abl drives uncontrolled cell proliferation and confers resistance to apoptosis, central to the pathogenesis of CML.

This compound, a pyrido[2,3-d]pyrimidine derivative, has emerged as a powerful inhibitor of the Bcr-Abl kinase[1]. It has been shown to selectively induce apoptosis in leukemic cells expressing Bcr-Abl, while having minimal effects on their Bcr-Abl-negative counterparts[1][2]. This guide elucidates the intricate signaling pathways affected by this compound, culminating in the programmed cell death of cancer cells.

Mechanism of Action: Inhibition of Bcr-Abl and Downstream Signaling

The primary molecular target of this compound is the ATP-binding site of the Abl kinase domain within the Bcr-Abl fusion protein. By competitively inhibiting ATP binding, this compound effectively abrogates the autophosphorylation and kinase activity of Bcr-Abl[1][2]. This inhibition sets off a cascade of downstream effects, ultimately shifting the cellular balance from survival to apoptosis.

Disruption of the Bcr-Abl-STAT5 Axis

One of the critical downstream effectors of Bcr-Abl is the Signal Transducer and Activator of Transcription 5 (STAT5). Bcr-Abl constitutively phosphorylates and activates STAT5, which then translocates to the nucleus and promotes the transcription of genes crucial for cell survival and proliferation. Key among these are the anti-apoptotic members of the Bcl-2 family, namely Bcl-xL and Mcl-1.

Treatment with this compound leads to a dose-dependent inhibition of STAT5 DNA-binding activity[2]. This, in turn, results in the downregulation of Bcl-xL and Mcl-1 expression, stripping the cancer cells of their primary defense against apoptosis[2][3].

This compound This compound Bcr_Abl Bcr-Abl Kinase This compound->Bcr_Abl Inhibition STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylation Bcl_xL_Mcl_1 Bcl-xL & Mcl-1 (Anti-apoptotic) STAT5->Bcl_xL_Mcl_1 Upregulation Apoptosis Apoptosis Bcl_xL_Mcl_1->Apoptosis Inhibition

Figure 1: this compound's inhibition of the Bcr-Abl/STAT5 pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway

The downregulation of anti-apoptotic Bcl-2 family proteins by this compound sensitizes the mitochondria to pro-apoptotic signals. This leads to the activation of the intrinsic apoptosis pathway, a major mechanism of programmed cell death.

In healthy Bcr-Abl-positive cells, the high levels of Bcl-xL and Mcl-1 sequester pro-apoptotic Bcl-2 family members like BAD, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By reducing the expression of Bcl-xL and Mcl-1, this compound effectively liberates these pro-apoptotic factors.

The initiation of MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates initiator caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. The cleavage of PARP is a well-established indicator of caspase-3 activation and apoptosis[1].

cluster_0 Mitochondrion Bcl_xL_Mcl_1 Bcl-xL & Mcl-1 BAD BAD (Pro-apoptotic) Bcl_xL_Mcl_1->BAD Sequestration Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto Cytosolic Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Release This compound This compound Bcr_Abl Bcr-Abl This compound->Bcr_Abl Inhibition STAT5 STAT5 Bcr_Abl->STAT5 STAT5->Bcl_xL_Mcl_1 Upregulation Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Figure 2: this compound-induced intrinsic apoptosis pathway.

Quantitative Data

The efficacy of this compound has been quantified in various studies, primarily focusing on its inhibitory concentration (IC50) against Bcr-Abl and its downstream targets.

Target/Process Cell Line/System IC50 Value Reference
p210Bcr-Abl Autophosphorylation (in vitro)Purified enzyme5 nM[1][2]
Purified recombinant Abl tyrosine kinasePurified enzyme2.2 nM[1][2]
p210Bcr-Abl Tyrosine Phosphorylation (in vivo)K562 cells170 nM[1][2]
Gab2 Tyrosine Phosphorylation (in vivo)K562 cells80 nM[1][2]
CrkL Tyrosine Phosphorylation (in vivo)K562 cells80 nM[1][2]
STAT5 DNA-binding activityK562 cells5 nM[2]
Src Kinase Inhibition-0.8 nM[4][5]
KIT Kinase Inhibition-50 nM[4][5]

Table 1: Inhibitory Concentrations (IC50) of this compound

Experimental Protocols

Western Blotting for Phosphorylated Proteins and Apoptotic Markers

This protocol is designed to assess the phosphorylation status of Bcr-Abl and its substrates, as well as the cleavage of PARP, a marker of apoptosis.

start Cell Lysis (with phosphatase & protease inhibitors) protein_quant Protein Quantification (BCA or Bradford assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-Bcr-Abl, anti-cleaved PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 3: Western Blotting Workflow.

Methodology:

  • Cell Lysis: Bcr-Abl-positive cells (e.g., K562) are treated with this compound at various concentrations and time points. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Bcr-Abl, total Bcr-Abl, cleaved PARP, total PARP, Bcl-xL, Mcl-1, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

start Cell Treatment with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain analyze Flow Cytometry Analysis stain->analyze

Figure 4: Annexin V/PI Staining Workflow.

Methodology:

  • Cell Treatment: K562 cells are treated with this compound for the desired duration.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound is a highly effective inhibitor of the Bcr-Abl tyrosine kinase that induces apoptosis in Bcr-Abl-positive leukemic cells through the intrinsic mitochondrial pathway. Its mechanism of action involves the suppression of the STAT5 signaling axis, leading to the downregulation of anti-apoptotic Bcl-2 family members, Bcl-xL and Mcl-1. This disruption of the pro-survival signaling network culminates in caspase activation and programmed cell death. The detailed understanding of these pathways, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research and development of targeted therapies for CML and other Bcr-Abl-driven malignancies.

References

In Vitro Efficacy of PD180970: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD180970 is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML). This technical guide provides an in-depth overview of the in vitro efficacy of this compound, focusing on its mechanism of action, inhibitory activity against key cellular targets, and its effects on leukemic cell lines. The information presented herein is a synthesis of key findings from seminal preclinical studies, designed to equip researchers and drug development professionals with a comprehensive understanding of this compound's preclinical profile.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by directly inhibiting the constitutive tyrosine kinase activity of the Bcr-Abl oncoprotein. This inhibition occurs at the ATP-binding site of the Abl kinase domain, preventing the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream substrates. A critical downstream signaling pathway affected by this compound is the STAT5 pathway. In Bcr-Abl positive cells, STAT5 is constitutively activated and plays a crucial role in promoting cell proliferation and survival. By inhibiting Bcr-Abl, this compound effectively blocks STAT5 activation, leading to the downregulation of anti-apoptotic proteins and cell cycle regulators.[1]

G cluster_0 This compound This compound Bcr_Abl Bcr-Abl Kinase This compound->Bcr_Abl Inhibits STAT5 STAT5 Bcr_Abl->STAT5 Activates Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival Promotes

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of this compound has been quantified through various assays, primarily focusing on its inhibitory concentration (IC50) against different kinases and cell lines.

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetAssay TypeIC50 (nM)Reference
p210Bcr-Abl (autophosphorylation)In vitro kinase assay5[1]
Purified recombinant AblIn vitro kinase assay2.2[1]
SrcIn vitro kinase assay0.8
KITIn vitro kinase assay50
p210Bcr-Abl (in vivo phosphorylation)Cellular assay (K562)170[1]
Gab2 (in vivo phosphorylation)Cellular assay (K562)80[1]
CrkL (in vivo phosphorylation)Cellular assay (K562)80[1]
STAT5 DNA-binding activityCellular assay (K562)5
Table 2: Cellular Activity of this compound
Cell LineBcr-Abl StatusAssay TypeEffectIC50 (nM)Reference
K562p210Bcr-Abl positiveApoptosis InductionInduces apoptosis-[1]
K562p210Bcr-Abl positiveCell ProliferationInhibits proliferation-
HL-60Bcr-Abl negativeGrowth and ViabilityNo apparent effect-[1]
Ba/F3 expressing imatinib-resistant Bcr-Abl mutantsMutant Bcr-Abl positiveCell ProliferationInhibits proliferationVaries by mutation

Key In Vitro Experimental Protocols

The following sections detail representative protocols for key in vitro assays used to evaluate the efficacy of this compound. These are synthesized from established methodologies and should be adapted as needed for specific experimental contexts.

Bcr-Abl In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on Bcr-Abl kinase activity.

G cluster_0 Experimental Workflow A Prepare reaction mix: - Purified Bcr-Abl enzyme - Kinase buffer - ATP - Substrate (e.g., GST-CrkL) B Add this compound at varying concentrations A->B C Incubate to allow phosphorylation B->C D Stop reaction C->D E Analyze phosphorylation (e.g., Western Blot, autoradiography) D->E F Determine IC50 E->F

Figure 2: Workflow for an in vitro Bcr-Abl kinase assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified recombinant Bcr-Abl enzyme with a kinase reaction buffer (containing MgCl2, ATP, and a buffer such as Tris-HCl).

  • Substrate Addition: Add a suitable substrate, such as a GST-fusion protein of a known Bcr-Abl substrate (e.g., CrkL).

  • Inhibitor Treatment: Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or cold ATP, and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to a phosphor screen and quantify the phosphorylated substrate band. If using cold ATP, perform a Western blot using a phospho-specific antibody against the substrate.

  • IC50 Calculation: Determine the concentration of this compound that results in 50% inhibition of substrate phosphorylation.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of Bcr-Abl positive and negative cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., K562, HL-60) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Protocol:

  • Cell Treatment: Treat cells (e.g., K562) with this compound at the desired concentration and for a specific duration. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

STAT5 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay measures the inhibition of STAT5's ability to bind to its target DNA sequence following treatment with this compound.

G cluster_0 EMSA Workflow A Treat K562 cells with This compound B Prepare nuclear extracts A->B C Incubate nuclear extracts with radiolabeled DNA probe containing a STAT5 binding site B->C D Separate protein-DNA complexes by native polyacrylamide gel electrophoresis C->D E Visualize bands by autoradiography D->E F Analyze inhibition of STAT5-DNA complex formation E->F

Figure 3: Workflow for STAT5 Electrophoretic Mobility Shift Assay.

Protocol:

  • Cell Treatment and Nuclear Extract Preparation: Treat K562 cells with various concentrations of this compound. After treatment, harvest the cells and prepare nuclear extracts using a standard protocol.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing a consensus STAT5 binding site with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: In a binding reaction buffer, incubate the nuclear extracts with the radiolabeled probe. For competition assays, include an excess of unlabeled probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the bands. The band corresponding to the STAT5-DNA complex will be "shifted" compared to the free probe.

  • Analysis: Quantify the intensity of the shifted band to determine the effect of this compound on STAT5 DNA-binding activity.

Conclusion

The in vitro data for this compound demonstrates its high potency and selectivity as a Bcr-Abl inhibitor. Its ability to block key downstream signaling pathways, induce apoptosis in Bcr-Abl positive cells, and inhibit the proliferation of imatinib-resistant cell lines underscores its potential as a therapeutic agent for CML. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and efficacy of this compound and other Bcr-Abl inhibitors.

References

Methodological & Application

Application Notes and Protocols for PD180970

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of PD180970, a potent inhibitor of the Bcr-Abl tyrosine kinase. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and subsequent dilutions.

PropertyValueReference
Molecular Formula C₂₁H₁₅Cl₂FN₄O[1][2]
Molecular Weight 429.3 g/mol [1][3]
CAS Number 287204-45-9[1][2]
Purity ≥98%[1][2]

Solubility

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO). Table 2 summarizes the reported solubility data. For optimal results, it is recommended to use anhydrous, research-grade DMSO.

SolventSolubilityReference
DMSO 20 mg/mL[1]
DMSO Soluble to 50 mM[2]
DMSO 90.0 mg/mL (Sonication recommended)[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, research-grade dimethyl sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Aseptic Handling: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 233 µL of DMSO to 1 mg of this compound.

  • Mixing: Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath sonicator.[4] Avoid excessive heating.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Storage and Handling of this compound

Proper storage and handling are critical to maintain the stability and activity of this compound.

Storage of Solid Compound:

  • Store the solid powder at -20°C in a tightly sealed container.[1]

  • The solid form is stable for at least four years under these conditions.[1]

Storage of Stock Solutions:

  • Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

  • Protect solutions from light.

  • Minimize freeze-thaw cycles by preparing single-use aliquots.

Working Solutions:

  • Prepare fresh working solutions from the stock solution for each experiment.

  • Dilute the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

Signaling Pathways and Experimental Workflows

This compound is a potent, ATP-competitive inhibitor of the p210 Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[2][7] It also demonstrates inhibitory activity against other kinases, including Src and KIT.[5][7]

PD180970_Signaling_Pathway This compound This compound BcrAbl Bcr-Abl This compound->BcrAbl Src Src This compound->Src KIT KIT This compound->KIT Apoptosis Apoptosis This compound->Apoptosis Downstream Downstream Signaling BcrAbl->Downstream Src->Downstream KIT->Downstream Proliferation Cell Proliferation (Inhibited) Downstream->Proliferation Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock cell_culture Culture Target Cells (e.g., K562) start->cell_culture treatment Treat Cells with This compound Dilutions prep_stock->treatment cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Viability/ Apoptosis Assay incubation->assay analysis Data Analysis assay->analysis end End analysis->end

References

Optimal Concentration of PD180970 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD180970 is a potent, ATP-competitive inhibitor of Bcr-Abl and Src family kinases.[1][2] It has demonstrated significant activity in preclinical studies, particularly in the context of chronic myelogenous leukemia (CML).[2][3] This document provides detailed application notes and protocols for determining and utilizing the optimal in vitro working concentration of this compound in various cell-based and enzymatic assays. The provided protocols and data will aid researchers in designing experiments to effectively study the mechanism of action and therapeutic potential of this compound.

Data Presentation

The inhibitory activity of this compound is summarized in the tables below, providing a clear reference for its potency against key oncogenic kinases.

Table 1: In Vitro Enzymatic Inhibition by this compound

Target KinaseAssay TypeIC₅₀ (nM)Reference
Bcr-Abl (p210)Autophosphorylation5[1][4]
Purified recombinant AblKinase Activity2.2[1][4]
SrcAutophosphorylation0.8[1][4]
c-KitAutophosphorylation50[1][4]

Table 2: Cellular Activity of this compound in K562 Cells

Cellular EventAssay TypeIC₅₀ (nM)Reference
Tyrosine Phosphorylation of p210 Bcr-AblWestern Blot170[1][4]
Tyrosine Phosphorylation of Gab2Western Blot80[1][4]
Tyrosine Phosphorylation of CrkLWestern Blot80[1][4]
Inhibition of Stat5 DNA-binding activityEMSA5[4][5]
Induction of ApoptosisAnnexin V Assay500 (concentration used)[1][4]

Signaling Pathways

This compound exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and transformation. The following diagrams illustrate the primary pathways targeted by this compound.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 pY177 GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 CRKL CrkL BCR_ABL->CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation This compound This compound This compound->BCR_ABL

Bcr-Abl Signaling Pathway and Inhibition by this compound.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS Gene_Expression Gene Expression (Proliferation, Survival, Motility) STAT3->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway MAPK_Pathway->Gene_Expression This compound This compound This compound->Src

Src Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro experiments to determine the optimal concentration and cellular effects of this compound.

1. In Vitro Bcr-Abl Kinase Autophosphorylation Assay (Non-Radioactive, ELISA-based)

This assay measures the autophosphorylation of Bcr-Abl in a cell-free system, allowing for the direct determination of the IC₅₀ of this compound against the kinase.

  • Materials:

    • Recombinant Bcr-Abl kinase

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • ATP

    • This compound

    • 96-well high-binding microplate

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Anti-phosphotyrosine antibody (e.g., 4G10)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Plate reader

  • Procedure:

    • Coat a 96-well microplate with recombinant Bcr-Abl kinase overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1 hour at room temperature.

    • Prepare a serial dilution of this compound in kinase buffer.

    • Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

    • Incubate for 1 hour at 30°C.

    • Wash the plate three times with wash buffer.

    • Add the anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using a dose-response curve.

2. Cellular Phosphorylation Assay in K562 Cells (Western Blot)

This protocol details the assessment of this compound's ability to inhibit the phosphorylation of the Bcr-Abl substrate CrkL in the CML cell line K562.

  • Materials:

    • K562 cells

    • RPMI-1640 medium with 10% FBS

    • This compound

    • DMSO (vehicle control)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-CrkL

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed K562 cells at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.

    • Treat the cells with a serial dilution of this compound or DMSO for 2-4 hours.

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-CrkL primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-CrkL antibody to confirm equal loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of CrkL phosphorylation.

3. Apoptosis Assay in K562 Cells (Annexin V Staining and Flow Cytometry)

This assay quantifies the induction of apoptosis in K562 cells following treatment with this compound.

  • Materials:

    • K562 cells

    • RPMI-1640 medium with 10% FBS

    • This compound

    • DMSO (vehicle control)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed K562 cells at a density of 0.5 x 10⁶ cells/mL.

    • Treat the cells with the desired concentrations of this compound or DMSO for 24-48 hours.

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze the samples by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Experimental Workflow

The following diagram outlines a logical workflow for determining the optimal in vitro concentration of this compound.

Experimental_Workflow start Start: Determine Optimal Concentration of this compound enzymatic_assay In Vitro Enzymatic Assay (e.g., Bcr-Abl Autophosphorylation) start->enzymatic_assay determine_ic50 Determine Enzymatic IC₅₀ enzymatic_assay->determine_ic50 cellular_assay Cellular Phosphorylation Assay (e.g., p-CrkL in K562 cells) determine_ic50->cellular_assay Inform Concentration Range determine_cellular_ic50 Determine Cellular IC₅₀ cellular_assay->determine_cellular_ic50 phenotypic_assay Phenotypic Assay (e.g., Apoptosis/Viability in K562 cells) determine_cellular_ic50->phenotypic_assay Guide Concentration Selection confirm_effect Confirm Phenotypic Effect at Optimal Concentration phenotypic_assay->confirm_effect end End: Optimal In Vitro Working Concentration Established confirm_effect->end

Workflow for Determining Optimal this compound Concentration.

Conclusion

The data and protocols presented in this document provide a comprehensive guide for researchers working with the kinase inhibitor this compound. By utilizing the provided IC₅₀ values as a starting point and following the detailed experimental protocols, scientists can confidently determine the optimal in vitro concentrations of this compound for their specific research applications. This will enable robust and reproducible experiments to further elucidate the biological effects and therapeutic potential of this compound.

References

Application Notes and Protocols for PD180970 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the Bcr-Abl tyrosine kinase inhibitor, PD180970, in in vivo mouse models. This document includes information on the mechanism of action, vehicle formulations, administration routes, and monitoring of animal welfare and tumor progression.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a hallmark of Chronic Myeloid Leukemia (CML) and some types of Acute Lymphoblastic Leukemia (ALL). It constitutively activates a number of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. One of the key pathways affected is the JAK/STAT pathway, particularly the activation of STAT5. By inhibiting Bcr-Abl, this compound blocks the phosphorylation and subsequent activation of STAT5, which in turn downregulates the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1, and cell cycle regulators like c-Myc and cyclin D2, ultimately inducing apoptosis in Bcr-Abl positive cells.

Quantitative Data Summary

The following tables summarize quantitative data for the in vivo administration of this compound in various mouse models.

Table 1: In Vivo Administration Protocols for this compound

Mouse ModelDosageAdministration RouteFrequencyVehicleReference
Alzheimer's Disease (5xFAD mice)10 mg/kgIntraperitoneal (i.p.)Daily10% DMSO + 40% PEG + 5% Tween 80 + 45% Saline[1]
Parkinson's Disease5 mg/kgIntraperitoneal (i.p.)Daily for 7 daysNot specified[2]
Xenograft Tumor ModelNot specifiedNot specifiedNot specifiedNot specified[3]

Note: A study on a mouse xenograft tumor model reported challenges with the insolubility of this compound, which resulted in a lack of a clear dose-response relationship[3]. Researchers should consider the solubility challenges when designing experiments.

Experimental Protocols

Vehicle Preparation

Due to the poor aqueous solubility of this compound, appropriate vehicle selection is critical for successful in vivo administration.

Protocol 1: DMSO/PEG/Tween 80/Saline Formulation

This formulation has been successfully used for the intraperitoneal administration of this compound in mice[1].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol (PEG) 300 or 400

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a stock solution. Sonication may be used to aid dissolution.

  • In a separate sterile tube, prepare the vehicle by mixing PEG, Tween 80, and saline in the desired ratio. For the formulation mentioned above, for a final volume of 1 ml, you would mix 400 µl of PEG, 50 µl of Tween 80, and 450 µl of saline.

  • Add the this compound stock solution to the vehicle to achieve the final desired concentration. Ensure the final concentration of DMSO is 10% or less to minimize toxicity.

  • Vortex the final solution thoroughly to ensure it is a homogenous suspension.

  • Prepare the formulation fresh daily before administration.

Administration Protocol for a Subcutaneous Xenograft Mouse Model

This protocol provides a general guideline for establishing a subcutaneous tumor model and administering this compound.

Materials:

  • Cancer cell line of interest (e.g., K562 for CML)

  • Sterile PBS or serum-free media

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. On the day of injection, harvest the cells and wash them with sterile PBS or serum-free media. Resuspend the cells at a concentration of 1 x 10^7 cells/100 µl. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µl of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection) at the desired dose and schedule. The control group should receive the vehicle alone.

  • Monitoring and Endpoints: Continue to monitor tumor growth and the overall health of the mice (body weight, activity, posture) throughout the study. The study should be terminated when tumors reach the maximum size allowed by institutional guidelines, or if the animals show signs of significant distress.

Visualizations

Bcr-Abl Signaling Pathway

The following diagram illustrates the key signaling pathways activated by the Bcr-Abl oncoprotein and the point of inhibition by this compound.

Caption: Bcr-Abl signaling pathway and this compound inhibition.

Experimental Workflow for In Vivo Administration

The diagram below outlines the general workflow for an in vivo study of this compound in a mouse xenograft model.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_prep 2. Cell Preparation & Implantation cell_culture->cell_prep tumor_growth 3. Tumor Growth Monitoring cell_prep->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Growth & Animal Welfare treatment->monitoring endpoint 7. Endpoint Analysis (Tumor size, etc.) monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for this compound in vivo study.

References

Application Notes and Protocols: Monitoring p-CrkL Inhibition by PD180970 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CrkL (CT10 regulator of kinase-like) is an adapter protein that plays a significant role in various signaling cascades, particularly downstream of receptor tyrosine kinases. It is a prominent substrate of the BCR-Abl oncoprotein in chronic myelogenous leukemia (CML)[1][2]. The phosphorylation of CrkL at tyrosine 207 (p-CrkL) is a critical event in the activation of downstream signaling pathways that contribute to cell proliferation, adhesion, and migration[1]. Consequently, monitoring the phosphorylation status of CrkL is a key method for assessing the activity of upstream kinases like BCR-Abl and the efficacy of their inhibitors.

PD180970 is a potent, ATP-competitive inhibitor of protein tyrosine kinases, including the Bcr-Abl kinase[3]. It has been shown to effectively inhibit the autophosphorylation of p210Bcr-Abl and the subsequent phosphorylation of its substrates, such as CrkL[3]. This makes this compound a valuable tool for studying Bcr-Abl-mediated signaling and a potential therapeutic agent for Bcr-Abl-positive leukemias[3].

This document provides a detailed protocol for performing a Western blot to detect the inhibition of CrkL phosphorylation by this compound. It also includes a summary of quantitative data and diagrams illustrating the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the quantitative data for the inhibition of p-CrkL by this compound.

Cell LineTargetInhibitorIC50Reference
K562 (Human Chronic Myelogenous Leukemia)p-CrkLThis compound80 nM[3]
K562 (Human Chronic Myelogenous Leukemia)p210Bcr-AblThis compound170 nM[3]

Signaling Pathway and Inhibitory Mechanism

The diagram below illustrates the signaling pathway involving the Bcr-Abl kinase, its substrate CrkL, and the inhibitory action of this compound.

Signaling_Pathway cluster_cell Cell BCR_Abl BCR-Abl (Constitutively Active Kinase) CrkL CrkL BCR_Abl->CrkL Phosphorylates pCrkL p-CrkL (Tyr207) Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream This compound This compound This compound->BCR_Abl Inhibits

Caption: Bcr-Abl phosphorylates CrkL, leading to downstream signaling. This compound inhibits Bcr-Abl kinase activity.

Experimental Protocol: Western Blot for p-CrkL

This protocol details the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of CrkL by Western blot.

Materials and Reagents
  • Cell Line: K562 or other suitable cell line expressing p-CrkL.

  • This compound (dissolved in DMSO).

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4x).

  • SDS-PAGE Gels.

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Milk is not recommended for phospho-protein detection as it contains casein, a phosphoprotein, which can increase background.[4]

  • Primary Antibodies:

    • Rabbit anti-phospho-CrkL (Tyr207) antibody (e.g., Cell Signaling Technology #3181)[1].

    • Rabbit anti-CrkL antibody (for total CrkL control).

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging System.

Procedure
  • Cell Culture and Treatment:

    • Culture K562 cells in appropriate media and conditions until they reach the desired confluence.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for a predetermined time (e.g., 12 hours, as used in the reference study[3]). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins[5].

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature[5].

    • Incubate the membrane with the primary antibody against p-CrkL (Tyr207) diluted in 5% BSA/TBST (e.g., 1:1000 dilution[1]) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total CrkL and a loading control like β-actin or GAPDH.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol for analyzing p-CrkL inhibition.

Workflow start Start: Culture K562 Cells treatment Treat with this compound (Various Concentrations) start->treatment lysis Cell Lysis with Phosphatase Inhibitors treatment->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-CrkL) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analysis and Stripping/ Re-probing for Controls detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of p-CrkL inhibition by this compound.

References

Application Notes and Protocols for Cell Viability Assay with PD180970 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing cell viability following treatment with PD180970, a potent tyrosine kinase inhibitor. This document is intended for professionals in the fields of cancer research, drug discovery, and cell biology.

Introduction

This compound is a small molecule inhibitor that primarily targets the Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia (CML).[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the p210Bcr-Abl protein.[1] Beyond Bcr-Abl, this compound also demonstrates inhibitory activity against other tyrosine kinases, including Src and c-Kit.[1][4] The inhibition of these critical signaling pathways can lead to the induction of apoptosis and a reduction in cell proliferation in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2][3][5] This document outlines the protocols for evaluating the cytotoxic effects of this compound on cancer cell lines using a standard cell viability assay.

Mechanism of Action

This compound exerts its effects by inhibiting key signaling pathways involved in cell proliferation and survival. The primary targets include:

  • Bcr-Abl Pathway: In CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled cell growth. This compound inhibits the kinase activity of Bcr-Abl, thereby blocking downstream signaling cascades, such as the JAK/STAT pathway, which ultimately leads to cell cycle arrest and apoptosis.[3]

  • c-Kit Pathway: The c-Kit receptor tyrosine kinase is crucial for the development and function of various cell types, including hematopoietic stem cells.[6][7] Mutations leading to constitutive activation of c-Kit are implicated in several cancers. This compound can inhibit c-Kit signaling, thereby affecting cell proliferation and survival in c-Kit-dependent cancers.[1][4]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, demonstrating its potency and selectivity.

Cell LineTarget Kinase/Expressed ProteinIC50 (nM)Reference
K562p210Bcr-Abl5[1]
Ba/F3 expressing p210 Bcr-AblY253FBcr-Abl (Imatinib-resistant mutant)48[4]
Purified recombinant Abl tyrosine kinaseAbl2.2[1]
Purified Src kinaseSrc0.8[1]
Purified KIT kinaseKIT50[1]
Basic FGFRbFGFR934[4]
PDGFRPDGFR1,430[4]
EGFREGFR390[4]

Experimental Protocols

This section provides a detailed methodology for a common colorimetric cell viability assay, the MTT assay, to determine the cytotoxic effects of this compound.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Cancer cell line of interest (e.g., K562 for CML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagrams

Bcr_Abl_Signaling_Pathway This compound This compound Bcr_Abl Bcr-Abl (Constitutively Active Kinase) This compound->Bcr_Abl Inhibition STAT5 STAT5 Bcr_Abl->STAT5 Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Apoptosis STAT5->Apoptosis Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory effect of this compound.

cKit_Signaling_Pathway SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binding & Activation PI3K PI3K cKit->PI3K RAS RAS cKit->RAS This compound This compound This compound->cKit Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Overview of the c-Kit signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Solubilize Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cell viability assay using this compound.

References

Application Notes and Protocols for Utilizing PD180970 in Imatinib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib mesylate, a selective Bcr-Abl tyrosine kinase inhibitor (TKI), has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of resistance, primarily through mutations in the Abl kinase domain, presents a significant clinical challenge.[1][2][3] PD180970, a pyrido[2,3-d]pyrimidine derivative, has demonstrated potent inhibitory activity against Bcr-Abl, including several imatinib-resistant isoforms.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical research settings, specifically focusing on imatinib-resistant CML cell lines.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Abl tyrosine kinase.[1] Unlike imatinib, which binds to the inactive conformation of the Abl kinase, this compound can bind to a conformation resembling the active state.[1] This characteristic allows it to overcome resistance conferred by certain mutations that destabilize the inactive conformation required for high-affinity imatinib binding.[1] Originally developed as a Src family kinase inhibitor, its activity against both Abl and Src kinases may offer an advantage in combating resistance mechanisms involving the activation of alternative signaling pathways.[1][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Imatinib against Imatinib-Resistant Bcr-Abl Mutants
Bcr-Abl MutantImatinib IC50 (nM)This compound IC50 (nM)Fold Difference in SensitivityCell Line Model
P-Loop Mutations
Y253FIntermediate Resistance1205-fold increase vs. wild-typeBa/F3-p210-Y253F
Other Clinically Relevant Mutations
H396PNot specifiedLower than wild-typeMore sensitive than wild-typeBa/F3-p210-H396P
A380T14-fold higher than wild-type43Similar to wild-typeBa/F3-p210-A380T
Highly Resistant Mutation
T315IHigh ResistanceIneffectiveInsensitiveBa/F3-p210-T315I

Note: IC50 values can vary between experiments and cell lines. The data presented is a summary from published findings.[1]

Experimental Protocols

Cell Culture of Imatinib-Resistant Cell Lines

Materials:

  • Imatinib-resistant CML cell lines (e.g., Ba/F3 cells transduced with mutant Bcr-Abl constructs).

  • Appropriate cell culture medium (e.g., RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • Interleukin-3 (IL-3) for parental Ba/F3 cell lines.

  • Imatinib mesylate.

  • This compound.

Protocol:

  • Culture imatinib-resistant Ba/F3-Bcr-Abl mutant cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • For parental Ba/F3 cells, supplement the medium with IL-3 to support growth. The Bcr-Abl expressing cells are IL-3 independent.

  • To maintain selective pressure and confirm resistance, a low concentration of imatinib can be periodically added to the culture medium of resistant cell lines (e-g., for cells selected for resistance).

Cell Viability/Proliferation Assay (MTT Assay)

Materials:

  • 96-well cell culture plates.

  • Imatinib-resistant cells.

  • This compound and Imatinib stock solutions (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Seed the imatinib-resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Allow the cells to attach and resume growth for 24 hours.

  • Prepare serial dilutions of this compound and imatinib in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Western Blotting for Bcr-Abl Signaling

Materials:

  • Imatinib-resistant cells.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Treat imatinib-resistant cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Bcr_Abl_Signaling_and_Inhibition cluster_upstream Upstream Activation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes cluster_inhibitors Tyrosine Kinase Inhibitors Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K/Akt/mTOR PI3K/Akt/mTOR Pathway Bcr-Abl->PI3K/Akt/mTOR STAT5 STAT5 Bcr-Abl->STAT5 Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway Grb2/Sos->Ras/Raf/MEK/ERK Proliferation Proliferation Ras/Raf/MEK/ERK->Proliferation Survival Survival PI3K/Akt/mTOR->Survival Inhibition of Apoptosis Inhibition of Apoptosis STAT5->Inhibition of Apoptosis Imatinib Imatinib Imatinib->Bcr-Abl This compound This compound This compound->Bcr-Abl

Caption: Bcr-Abl signaling pathways and points of inhibition by TKIs.

Imatinib_Resistance_Mechanisms cluster_bcrabl_dependent Bcr-Abl Dependent cluster_bcrabl_independent Bcr-Abl Independent Imatinib Resistance Imatinib Resistance Kinase Domain Mutations Kinase Domain Mutations Imatinib Resistance->Kinase Domain Mutations Bcr-Abl Gene Amplification Bcr-Abl Gene Amplification Imatinib Resistance->Bcr-Abl Gene Amplification Activation of Src Family Kinases Activation of Src Family Kinases Imatinib Resistance->Activation of Src Family Kinases Activation of PI3K/Akt Pathway Activation of PI3K/Akt Pathway Imatinib Resistance->Activation of PI3K/Akt Pathway Drug Efflux Pumps Drug Efflux Pumps Imatinib Resistance->Drug Efflux Pumps

Caption: Mechanisms of resistance to imatinib in CML.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Imatinib-Resistant and Sensitive Cell Lines Drug_Treatment Treat cells with this compound and Imatinib (control) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Western_Blot Western Blot for Signaling Proteins Drug_Treatment->Western_Blot IC50_Determination Determine IC50 values Viability_Assay->IC50_Determination Pathway_Analysis Analyze inhibition of downstream signaling Western_Blot->Pathway_Analysis

Caption: Workflow for evaluating this compound in imatinib-resistant cells.

References

Application Notes and Protocols for PD180970 in Research

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for the sourcing, purchasing, and application of PD180970, a potent Bcr-Abl tyrosine kinase inhibitor.

Sourcing and Purchasing this compound

This compound is available from various commercial suppliers. When sourcing this compound, it is crucial to consider purity, formulation, and solubility to ensure reliable and reproducible experimental results.

Table 1: Sourcing Information for this compound

SupplierPurityCAS NumberFormulationSolubility
Axon Medchem99%[1]287204-45-9[1]SolidSoluble in DMSO[1]
MedChemExpress99.27%[2]287204-45-9SolidSoluble in DMSO[2]
Tocris Bioscience≥98% (HPLC)[3][4]287204-45-9[3][4]SolidSoluble to 50 mM in DMSO[4]
R&D Systems≥98%[4]287204-45-9[4]SolidSoluble to 50 mM in DMSO[4]
Cayman Chemical≥98%[5]287204-45-9[5]A solidDMSO: 20 mg/ml[5]
APExBIOHigh-purityNot SpecifiedSolidNot Specified
MyBioSourceResearch GradeNot SpecifiedSolidNot Specified

Note: Purity and formulation may vary by batch and supplier. It is recommended to obtain a batch-specific certificate of analysis. For in vivo studies, it is advisable to prepare fresh solutions daily.[2]

Mechanism of Action and Biological Activity

This compound is a potent, ATP-competitive inhibitor of the p210 Bcr-Abl tyrosine kinase.[2][3][4] Its primary application is in the study of Chronic Myelogenous Leukemia (CML), where the Bcr-Abl fusion protein is a key driver of oncogenesis. This compound has been shown to inhibit the autophosphorylation of p210 Bcr-Abl and induce apoptosis in Bcr-Abl-expressing leukemic cells, such as the K562 cell line.[1][2][3][4]

The compound also exhibits inhibitory activity against other kinases, including Src and KIT.[2][3][4] The inhibition of Bcr-Abl by this compound blocks the constitutive activation of downstream signaling pathways, notably the STAT5 pathway, leading to the inhibition of cell growth and proliferation.[2]

Table 2: In Vitro Activity of this compound

TargetAssayIC50Cell Line / SystemReference
p210 Bcr-Abl (autophosphorylation)Kinase Assay5 nMIn vitro[2][3][4]
Abl (recombinant)Kinase Assay2.2 nMIn vitro[2]
SrcKinase Assay0.8 nMIn vitro[2][3][4]
KITKinase Assay50 nMIn vitro[2][3][4]
p210 Bcr-Abl (tyrosine phosphorylation)Western Blot170 nMK562 cells[2][3]
Gab2 (tyrosine phosphorylation)Western Blot80 nMK562 cells[2][3]
CrkL (tyrosine phosphorylation)Western Blot80 nMK562 cells[2][3]
Stat5 (DNA-binding activity)EMSA5 nMK562 cells[2]
Bcr-Abl Y253F mutantProliferation Assay48 nMBa/F3 cells[5]

Signaling Pathways

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival. Key pathways include the Ras/MAPK pathway and the PI3K/Akt pathway. This compound directly inhibits the kinase activity of Bcr-Abl, thereby blocking the initiation of these downstream signals.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation This compound This compound This compound->BCR_ABL STAT5_Signaling BCR_ABL Bcr-Abl (active) STAT5_inactive STAT5 (inactive) BCR_ABL->STAT5_inactive P STAT5_active p-STAT5 (active) STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Nucleus Nucleus STAT5_dimer->Nucleus Gene_Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Transcription This compound This compound This compound->BCR_ABL Cell_Treatment_Workflow Start Start Culture_Cells Culture K562 Cells Start->Culture_Cells Seed_Cells Seed Cells in Plates Culture_Cells->Seed_Cells Prepare_Stock Prepare this compound Stock Solution (in DMSO) Prepare_Treatment Prepare Treatment Dilutions (this compound & Vehicle Control) Prepare_Stock->Prepare_Treatment Treat_Cells Add Treatment to Cells Seed_Cells->Treat_Cells Prepare_Treatment->Treat_Cells Incubate Incubate (e.g., 24-48h) Treat_Cells->Incubate Harvest Harvest Cells for Downstream Analysis Incubate->Harvest

References

Troubleshooting & Optimization

PD180970 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PD180970, with a specific focus on addressing its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, with an IC₅₀ value of 5 nM for inhibiting its autophosphorylation. It also effectively inhibits other kinases, notably Src (IC₅₀ = 0.8 nM) and KIT (IC₅₀ = 50 nM). Its primary application in research is for studying chronic myelogenous leukemia (CML), as it blocks the constitutive activation of Stat5 and induces apoptosis in Bcr-Abl-positive cells, such as the K562 leukemic cell line.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The compound exhibits good solubility in DMSO, although the reported maximum solubility varies across different suppliers.

Q3: How should I store this compound powder and its stock solutions?

A3: The solid powder form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are outlined in the table below.

Table 1: Recommended Storage for this compound Stock Solutions

Storage TemperatureRecommended DurationSource(s)
-20°CUp to 1 month
-80°CUp to 6 months

Troubleshooting Guide: Solubility and Precipitation

Researchers often encounter precipitation when diluting a concentrated DMSO stock of this compound into aqueous cell culture media or buffers. This occurs because this compound is a hydrophobic compound with poor aqueous solubility. The following guide addresses these common issues.

G start Precipitation Observed in Aqueous Working Solution? check_stock 1. Verify Stock Solution Is the stock clear? Was it stored correctly? start->check_stock Yes check_final_conc 2. Assess Final Concentration Is the concentration too high for the final % DMSO? check_stock->check_final_conc Yes, stock is clear sol_remake_stock Action: Remake Stock Solution Use gentle warming (37°C) or sonication to ensure full dissolution in DMSO. check_stock->sol_remake_stock No, stock is cloudy or old check_dilution 3. Review Dilution Method Was the stock added too quickly or directly to the full volume? check_final_conc->check_dilution No, concentration is within a reasonable range sol_lower_conc Action: Lower Final Concentration Perform a dose-response experiment to find the lowest effective concentration. check_final_conc->sol_lower_conc Yes, concentration is high check_media 4. Examine Media/Buffer Are there components (e.g., high salt, certain proteins) that could reduce solubility? check_dilution->check_media No, dilution was gradual sol_optimize_dilution Action: Optimize Dilution Add stock dropwise to pre-warmed media while swirling. Consider an intermediate dilution step. check_dilution->sol_optimize_dilution Yes, dilution was rapid sol_test_media Action: Test in Simpler Buffer Test solubility in basal media or PBS first to identify problematic components. check_media->sol_test_media Possible end_node Clear Working Solution check_media->end_node Unlikely sol_remake_stock->end_node sol_lower_conc->end_node sol_optimize_dilution->end_node sol_test_media->end_node

Caption: Troubleshooting workflow for this compound precipitation issues.

Q4: My cell culture medium turned cloudy or formed a visible precipitate after I added the this compound stock solution. What should I do?

A4: If you observe precipitation, do not use the prepared medium for your experiment. The actual concentration of soluble, active this compound will be much lower than intended, leading to inaccurate results. Furthermore, the precipitate particles can be a physical stressor to cells. Refer to the troubleshooting workflow above to diagnose and solve the issue.

Q5: How can I prevent this compound from precipitating when preparing my working solution?

A5: The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous environment.

  • Check Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, and never exceeding 0.5% as higher concentrations can be toxic to cells.

  • Optimize Dilution Technique: Avoid adding the DMSO stock directly into the full volume of cold media. Instead, add the stock solution dropwise into pre-warmed (37°C) media while gently swirling the container to facilitate rapid dispersal.

  • Use an Intermediate Dilution Step: A highly effective method is to first create an intermediate dilution. For example, dilute the DMSO stock 1:10 in serum-free basal media, mix gently, and then add this intermediate solution to your final volume of complete media. This gradual reduction in DMSO concentration helps keep the compound soluble.

Q6: Could the components of my cell culture medium be causing the precipitation?

A6: Yes, although less common than solvent-shift precipitation, components in complex media like salts and proteins in Fetal Bovine Serum (FBS) can sometimes interact with a compound and reduce its solubility. If you consistently have issues, try preparing the this compound solution in a simple buffer (like PBS) or basal medium first to see if the problem persists.

Experimental Protocols and Data

Table 2: Solubility of this compound in Various Solvents

SolventReported SolubilitySource(s)
DMSO20 mg/mL to 90 mg/mL (approx. 50 mM to 210 mM)
WaterInsoluble
EthanolInsoluble / Poorly Soluble

Note: The wide range in reported DMSO solubility suggests batch-to-batch variability. It is prudent to prepare stock solutions at a conservative concentration (e.g., 10-20 mM) to ensure complete dissolution.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 429.27 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.29 mg of this compound.

  • Weigh Compound: Carefully weigh out the required mass of this compound and place it in a sterile vial.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication or gentle warming in a 37°C water bath for 5-10 minutes can be applied to aid dissolution.

  • Verify Clarity: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

G start Start: Required Materials step1 1. Thaw 10 mM DMSO Stock and Pre-warm Cell Culture Media (37°C) start->step1 step2 2. Create Intermediate Dilution (e.g., 1:10 in serum-free media) step1->step2 step3 3. Add Intermediate Dilution to Final Volume of complete (serum-containing) media step2->step3 Gradual solvent exchange step4 4. Mix Gently but Thoroughly Invert the tube several times step3->step4 step5 5. Visually Inspect for Clarity Ensure no precipitation has occurred step4->step5 end_node Ready: Add Working Solution to Cells step5->end_node

Caption: Workflow for preparing a this compound working solution for cell culture.

Procedure (Example for 10 µM final concentration in 10 mL media):

  • Pre-warm Media: Place your complete cell culture medium in a 37°C water bath.

  • Thaw Stock: Thaw a single-use aliquot of your 10 mM this compound DMSO stock at room temperature.

  • Prepare Intermediate Dilution: In a sterile tube, add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed serum-free basal medium. Pipette gently to mix. This creates a 1 mM intermediate solution in 10% DMSO.

  • Prepare Final Dilution: Add 100 µL of the 1 mM intermediate solution to 9.9 mL of your pre-warmed complete cell culture medium. This results in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Mix and Use: Invert the tube gently several times to mix. Visually inspect for clarity before adding to your cells. It is recommended to use the working solution immediately after preparation.

This compound Signaling Pathway

This compound exerts its effects primarily by inhibiting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myelogenous Leukemia (CML). This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) sub_Gab2 Gab2 BCR_ABL->sub_Gab2 Phosphorylates sub_CrkL CrkL BCR_ABL->sub_CrkL Phosphorylates sub_STAT5 STAT5 BCR_ABL->sub_STAT5 Activates This compound This compound This compound->BCR_ABL Inhibits Proliferation Increased Cell Proliferation sub_Gab2->Proliferation Apoptosis Inhibition of Apoptosis sub_Gab2->Apoptosis sub_CrkL->Proliferation sub_CrkL->Apoptosis sub_STAT5->Proliferation sub_STAT5->Apoptosis

Technical Support Center: Overcoming PD180970 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with PD180970 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of several tyrosine kinases. Its primary targets include p210Bcr/Abl, c-Src, and KIT.[1][2] By inhibiting these kinases, this compound can block downstream signaling pathways involved in cell proliferation and survival. For example, in chronic myeloid leukemia (CML) cells expressing the Bcr-Abl fusion protein, this compound inhibits autophosphorylation of p210Bcr/Abl and the tyrosine phosphorylation of downstream signaling proteins like Gab2 and CrkL.[3][4] This ultimately leads to the induction of apoptosis in these cancer cells.[3][4]

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:

  • Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent. If the final concentration of this compound in the cell culture medium exceeds its solubility limit, it will precipitate out of solution.[5]

  • Improper Stock Solution Preparation: If the initial stock solution of this compound in DMSO is not fully dissolved, it will lead to precipitation upon further dilution into the aqueous cell culture medium.[5]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous culture medium can cause a sudden change in solvent polarity, leading to the compound "crashing out" of solution.[6]

  • Temperature Fluctuations: Adding a cold stock solution to warm media can cause a temperature shock, reducing the solubility of the compound.[5] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[3][4]

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture medium can be toxic to cells.[7] However, too little DMSO in the final working solution may not be sufficient to keep the hydrophobic compound in solution.[8]

  • pH Instability: Although less common for many inhibitors, significant shifts in the pH of the culture medium can affect a compound's charge and solubility.[5]

  • Interactions with Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation.[6]

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest as:

  • Cloudiness or turbidity in the cell culture medium.[5]

  • Visible particles floating in the medium or settled at the bottom of the culture vessel.[5]

  • A thin film on the surface of the medium or the bottom of the culture plate.[5]

It is important to distinguish precipitation from microbial contamination. Contamination is often accompanied by a rapid change in the medium's color (due to pH changes) and the presence of motile microorganisms visible under a microscope.[6]

Troubleshooting Guide

If you are observing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:

Step 1: Review Your Stock Solution Preparation

  • Ensure Complete Dissolution: When preparing your DMSO stock solution, make sure the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[3][4][9] Visually inspect the solution to ensure no solid particles remain.

  • Use High-Quality DMSO: Use anhydrous, cell culture grade DMSO to prepare your stock solutions. Moisture in DMSO can affect the stability and solubility of the compound.[9]

  • Aliquot and Store Properly: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] Store aliquots at -20°C or -80°C as recommended by the supplier.

Step 2: Optimize the Dilution into Culture Media

  • Pre-warm the Media: Always use pre-warmed cell culture media (37°C) for your dilutions.[7]

  • Use Intermediate Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps. This gradual change in solvent composition can help prevent precipitation.[10]

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the tube.[6] This helps to ensure rapid and uniform dispersion.

  • Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be cytotoxic.[7] However, ensure the DMSO concentration is sufficient to maintain solubility.

Step 3: Consider the Final Concentration of this compound

  • Determine the Kinetic Solubility: If precipitation persists, you may be exceeding the kinetic solubility of this compound in your specific cell culture medium. You can perform a simple solubility test by preparing a serial dilution of this compound in your media and observing for precipitation after a short incubation.[6]

  • Adjust the Working Concentration: If your intended working concentration is too high, consider using a lower concentration that is still within the effective range for your target of interest.

Data Presentation

Table 1: Chemical Properties and Solubility of this compound

PropertyValueSource
Molecular Weight429.27 g/mol [1][3]
FormulaC₂₁H₁₅Cl₂FN₄O[1][3]
Solubility in DMSO20 mg/mL to 90 mg/mL[1][11]
(equivalent to ~46.6 mM to ~209.7 mM)

Table 2: Reported IC₅₀ Values for this compound

TargetIC₅₀ ValueCell Line/Assay ConditionSource
p210Bcr/Abl (autophosphorylation)5 nMIn vitro[1][2]
c-Src0.8 nMIn vitro[1][2]
KIT50 nMIn vitro[1][2]
p210Bcr/Abl (tyrosine phosphorylation)170 nMK562 cells[3][4]
Gab2 (tyrosine phosphorylation)80 nMK562 cells[3][4]
CrkL (tyrosine phosphorylation)80 nMK562 cells[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.4293 mg of this compound (Molecular Weight = 429.27 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If the compound is difficult to dissolve, gently warm the tube in a 37°C water bath for a few minutes or sonicate for short intervals until the solution is clear.[3][4][9]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3][4]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure (Example for a 10 µM final concentration):

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. This will result in a 1 mM intermediate solution. Mix well by gentle pipetting.

  • Final Dilution:

    • Add the appropriate volume of the 1 mM intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. For a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

    • Alternatively, for a 1:1000 final dilution from the 10 mM stock, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed complete cell culture medium. The final DMSO concentration in this case would be 0.1%.

  • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Add the working solution to your cell culture plates.

Visualizations

PD180970_Signaling_Pathway cluster_inhibition This compound This compound Bcr_Abl Bcr-Abl This compound->Bcr_Abl Src c-Src This compound->Src KIT KIT This compound->KIT Downstream Downstream Signaling Bcr_Abl->Downstream Src->Downstream KIT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis

Caption: this compound inhibits Bcr-Abl, c-Src, and KIT signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Intermediate Prepare Intermediate Dilution (e.g., 1 mM) Stock->Intermediate 1:10 dilution Working Prepare Final Working Solution in Media Intermediate->Working 1:100 dilution Add_to_cells Add Working Solution to Cells Working->Add_to_cells Incubate Incubate for Desired Time Add_to_cells->Incubate Assay Perform Cellular Assay Incubate->Assay

Caption: Experimental workflow for using this compound in cell culture.

Troubleshooting_Tree Start Precipitation Observed? Check_Stock Check Stock Solution (Complete Dissolution?) Start->Check_Stock Yes Optimize_Dilution Optimize Dilution (Intermediate Steps?) Check_Stock->Optimize_Dilution No Solution1 Re-prepare Stock (Use Sonication/Warming) Check_Stock->Solution1 Yes Check_Concentration Check Final Concentration (Solubility Limit?) Optimize_Dilution->Check_Concentration No Solution2 Use Intermediate Dilutions & Slow Addition Optimize_Dilution->Solution2 Yes Solution3 Reduce Working Concentration Check_Concentration->Solution3 Yes End Problem Solved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Interpreting Off-Target Effects of PD180970

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the on- and off-target effects of PD180970.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding pocket of the Bcr-Abl kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting its oncogenic activity.[4] This inhibition leads to the suppression of proliferation and induction of apoptosis in Bcr-Abl-positive cells, such as those found in Chronic Myelogenous Leukemia (CML).[4][5]

Q2: What are the known major off-targets of this compound?

This compound is known to inhibit several other kinases, with Src family kinases being the most prominent. Its off-target profile includes, but is not limited to, Src, LCK, KIT, Epidermal Growth Factor Receptor (EGFR), basic Fibroblast Growth Factor Receptor (bFGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[6] The inhibitory potency against these off-targets varies, with Src being inhibited at sub-nanomolar concentrations.[1][6]

Q3: How can I differentiate between on-target (Bcr-Abl) and off-target effects in my cell-based assays?

Distinguishing between on- and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of Control Cell Lines: Compare the effects of this compound in Bcr-Abl-positive cells (e.g., K562) with its effects in Bcr-Abl-negative cell lines.[4][5] Effects observed only in Bcr-Abl-positive cells are more likely to be on-target.

  • Rescue Experiments: If possible, introduce a drug-resistant mutant of Bcr-Abl into your cells. On-target effects will be diminished in cells expressing the resistant mutant, while off-target effects will persist.

  • Use of Structurally Different Inhibitors: Employ another Bcr-Abl inhibitor with a different chemical scaffold (e.g., Imatinib). If an observed phenotype is reproduced with a different inhibitor of the same target, it is more likely an on-target effect.

  • Phospho-protein Profiling: Analyze the phosphorylation status of direct Bcr-Abl substrates (e.g., CrkL, STAT5) versus downstream targets of known off-target kinases (e.g., substrates of Src).[2][4][5]

Q4: I am observing higher than expected cytotoxicity in my experiments. What could be the cause?

Higher than expected cytotoxicity can stem from several factors:

  • Off-Target Inhibition: Inhibition of essential kinases other than Bcr-Abl can lead to toxicity. For instance, potent inhibition of Src family kinases can have significant cellular consequences.

  • Compound Solubility: this compound, like many small molecule inhibitors, has limited aqueous solubility. Precipitation of the compound in cell culture media can lead to inconsistent concentrations and non-specific toxic effects.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). Always include a vehicle-only control.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected inhibition of Bcr-Abl signaling.
  • Possible Cause 1: Inhibitor Degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Check the stability of the inhibitor in your specific cell culture media at 37°C over the time course of your experiment.

    • Expected Outcome: Consistent and potent inhibition of Bcr-Abl phosphorylation and downstream signaling.

  • Possible Cause 2: High ATP Concentration in Assay.

    • Troubleshooting Step: For in vitro kinase assays, ensure the ATP concentration is not excessively high, as this compound is an ATP-competitive inhibitor. Ideally, use an ATP concentration close to the Km for the kinase.

    • Expected Outcome: Increased apparent potency (lower IC50) of this compound in biochemical assays.

  • Possible Cause 3: Cell Culture Media Components.

    • Troubleshooting Step: Some components in cell culture media can bind to and sequester small molecule inhibitors, reducing their effective concentration. If possible, test the inhibitor's effect in a simpler, serum-free medium for a short duration.

    • Expected Outcome: Potentially increased efficacy of the inhibitor, indicating a media-related interference.

Issue 2: Unexpected phenotypic changes not consistent with Bcr-Abl inhibition.
  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Step: Refer to the kinase selectivity profile of this compound (see Table 1). Investigate the signaling pathways of the most likely off-targets (e.g., Src, KIT). Use Western blotting to check the phosphorylation status of key proteins in these alternative pathways.

    • Expected Outcome: Identification of the off-target pathway responsible for the unexpected phenotype.

  • Possible Cause 2: Activation of Compensatory Signaling Pathways.

    • Troubleshooting Step: Inhibition of a primary signaling pathway can sometimes lead to the upregulation of compensatory pathways. Perform a broader analysis of signaling pathways using phospho-kinase antibody arrays or similar proteomic techniques to identify any activated pathways.

    • Expected Outcome: A more comprehensive understanding of the cellular response to this compound inhibition, revealing potential resistance mechanisms.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Target KinaseIC50 (nM)Target TypeReference(s)
On-Target
Bcr-Abl (p210, autophosphorylation)5Primary[1][6]
Abl (recombinant)2.2Primary[4]
Bcr-Abl (Y253F mutant)48Primary (Imatinib-resistant)[6]
Off-Targets
Src0.8Off-Target[1][6]
LCK<5Off-Target[6]
KIT50Off-Target[1][6]
EGFR390Off-Target[6]
bFGFR934Off-Target[6]
PDGFR1,430Off-Target[6]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Analysis

This protocol is for assessing the phosphorylation status of Bcr-Abl and its downstream targets (e.g., STAT5) or off-targets (e.g., Src).

  • Cell Lysis:

    • Culture cells to desired confluency and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phospho-protein of interest (e.g., anti-phospho-Bcr-Abl, anti-phospho-STAT5) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Mandatory Visualizations

PD180970_Signaling_Pathway This compound This compound BcrAbl Bcr-Abl (On-Target) This compound->BcrAbl Inhibits Src Src (Off-Target) This compound->Src Inhibits STAT5 STAT5 BcrAbl->STAT5 Activates STAT3 STAT3 Src->STAT3 Activates Other_Pathways Other Pathways Src->Other_Pathways Activates Proliferation Cell Proliferation STAT5->Proliferation Promotes Apoptosis Apoptosis STAT5->Apoptosis Inhibits STAT3->Proliferation Promotes

Caption: this compound on- and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Result (e.g., low efficacy, high toxicity) Check_Compound Check Compound Integrity (fresh stock, solubility) Start->Check_Compound Check_Assay Verify Assay Conditions (controls, ATP concentration) Start->Check_Assay On_Target_Hypo Hypothesis: On-Target Effect Check_Compound->On_Target_Hypo Compound OK Check_Assay->On_Target_Hypo Assay OK Off_Target_Hypo Hypothesis: Off-Target Effect On_Target_Hypo->Off_Target_Hypo On-target not confirmed Test_On_Target Validate On-Target (control cell lines, rescue exp.) On_Target_Hypo->Test_On_Target Test Test_Off_Target Investigate Off-Targets (phospho-profiling, kinome scan) Off_Target_Hypo->Test_Off_Target Test Conclusion Interpret Results Test_On_Target->Conclusion Test_Off_Target->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Logical_Relationships This compound This compound Treatment OnTarget On-Target Inhibition (Bcr-Abl) This compound->OnTarget OffTarget Off-Target Inhibition (e.g., Src, KIT) This compound->OffTarget DesiredPhenotype Desired Phenotype (e.g., CML cell apoptosis) OnTarget->DesiredPhenotype Leads to OffTarget->DesiredPhenotype May contribute to UndesiredPhenotype Undesired/Unexpected Phenotype (e.g., toxicity in other cells) OffTarget->UndesiredPhenotype May lead to

Caption: Logical relationship between on- and off-target effects of this compound.

References

Technical Support Center: Managing PD180970 Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate the cytotoxic effects of PD180970 in non-target cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive small molecule inhibitor of protein tyrosine kinases. Its primary target is the p210Bcr-Abl kinase, making it a valuable tool for research in chronic myelogenous leukemia (CML).[1][2]

Q2: What are the known off-targets of this compound?

Besides its high affinity for Bcr-Abl, this compound also potently inhibits other kinases, most notably Src and c-Kit.[1] This polypharmacology is a key consideration when designing experiments and interpreting results.

Q3: Why am I observing cytotoxicity in my non-target (Bcr-Abl negative) control cells?

Cytotoxicity in non-target cells is likely due to the off-target inhibition of essential cellular kinases by this compound, such as Src and c-Kit.[3] These kinases are involved in crucial signaling pathways that regulate cell survival, proliferation, and adhesion in normal cells.[3][4][5] Inhibition of these pathways can lead to apoptosis and a reduction in cell viability.

Q4: What are the typical signaling pathways affected by off-target inhibition of Src and c-Kit?

Inhibition of Src family kinases can disrupt downstream signaling pathways including the Ras/Erk, PI3K/Akt, and STAT3 pathways, which are critical for normal cell function.[4][6] Similarly, c-Kit is essential for processes like hematopoiesis and pigmentation, and its inhibition can affect cell survival and differentiation.[3][5][7]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Target Cells at Effective On-Target Concentrations

If you are observing significant cell death in your Bcr-Abl negative control cell lines at concentrations where you see the desired effect in your target cells, consider the following troubleshooting steps.

Troubleshooting Workflow

Caption: Troubleshooting workflow for high cytotoxicity.

Detailed Steps:

  • Perform a Dose-Response Analysis:

    • Rationale: To determine the concentration at which this compound is effective on your target cells while minimizing toxicity in non-target cells.

    • Action: Conduct a dose-response experiment on both your target and non-target cell lines. A typical starting range for this compound is from 1 nM to 10 µM.

    • Data Presentation:

Cell LineTarget StatusIC50 (nM) for Proliferation Inhibition
K562Bcr-Abl Positive~5-50
Ba/F3-p210Bcr-Abl Positive~20-100
Ba/F3Bcr-Abl Negative>500
Human FibroblastsBcr-Abl Negative>1000
This is example data; actual values may vary depending on the cell line and assay conditions.
  • Optimize Dose and Incubation Time:

    • Rationale: Reducing the concentration and/or exposure time of this compound can minimize off-target effects.

    • Action: Based on your dose-response data, select the lowest concentration and shortest incubation time that still provides the desired on-target effect.

  • Employ Targeted Delivery Systems:

    • Rationale: Encapsulating this compound in nanoparticles can enhance its delivery to target cells while reducing its exposure to non-target cells.

    • Action: Consider formulating this compound into liposomes or Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[8][9][10] This can improve the therapeutic index by leveraging the enhanced permeability and retention (EPR) effect in tumor tissues or by functionalizing the nanoparticles with targeting ligands.

  • Co-administration with Cytoprotective Agents:

    • Rationale: Certain agents can protect non-target cells from the cytotoxic effects of kinase inhibitors.

    • Action: Investigate the use of antioxidants, such as N-acetylcysteine (NAC), which may mitigate oxidative stress-related cytotoxicity.[11][12][13] However, be aware that some antioxidants can interfere with the efficacy of kinase inhibitors.[11]

Issue 2: Difficulty in Quantifying Off-Target Cytotoxicity

To effectively manage off-target cytotoxicity, it is crucial to have robust methods for its quantification.

Experimental Workflow for Assessing Off-Target Cytotoxicity

start Quantify Off-Target Cytotoxicity cell_viability Cell Viability Assays (MTT, LDH) start->cell_viability apoptosis_assays Apoptosis Assays (Caspase, Annexin V) start->apoptosis_assays mito_potential Mitochondrial Membrane Potential Assay (JC-1) start->mito_potential data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assays->data_analysis mito_potential->data_analysis conclusion Determine Mechanism of Cytotoxicity data_analysis->conclusion

Caption: Workflow for quantifying off-target cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17]

  • Materials:

    • Non-target cells (e.g., human fibroblasts, Ba/F3)

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

TreatmentAbsorbance (570 nm)% Viability
Vehicle (DMSO)1.25100%
This compound (1 µM)0.8870%
This compound (10 µM)0.3125%
This is example data and will vary based on experimental conditions.
Protocol 2: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[18][19][20]

  • Materials:

    • Non-target cells treated with this compound

    • Caspase-3 colorimetric or fluorometric assay kit

    • Cell lysis buffer

  • Procedure:

    • Treat cells with this compound at various concentrations for a desired time.

    • Harvest and lyse the cells according to the kit manufacturer's protocol.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.

    • Incubate for 1-2 hours at 37°C.

    • Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.

Protocol 3: Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to assess mitochondrial health, as a loss of mitochondrial membrane potential is an early indicator of apoptosis.[19][21][22][23]

  • Materials:

    • Non-target cells

    • This compound

    • JC-1 dye

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound.

    • Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence of JC-1 monomers (green, ~529 nm) and aggregates (red, ~590 nm).

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

TreatmentRed FluorescenceGreen FluorescenceRed/Green Ratio
Vehicle850015005.67
This compound (5 µM)320048000.67
This is example data and will vary based on experimental conditions.

By utilizing these troubleshooting guides and experimental protocols, researchers can better understand and manage the off-target cytotoxic effects of this compound, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of PD180970

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD180970. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with the potent Bcr-Abl tyrosine kinase inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve its bioavailability and achieve consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo bioavailability of this compound?

A1: Currently, there is no publicly available data on the absolute oral bioavailability of this compound. As a pyrido[2,3-d]pyrimidine derivative and a potent kinase inhibitor, it is likely to face challenges with aqueous solubility, which can significantly limit its oral absorption and in vivo bioavailability. Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, indicating low solubility and potentially low permeability. In vivo studies in animal models have utilized intraperitoneal injections of this compound, which may suggest that oral administration presents bioavailability challenges.[1][2]

Q2: My in vivo experiments with orally administered this compound are showing inconsistent results and low efficacy. What could be the cause?

A2: Inconsistent results and low efficacy following oral administration of this compound are likely due to poor and variable bioavailability. This can be attributed to several factors, including:

  • Low Aqueous Solubility: this compound is soluble in DMSO but likely has poor solubility in aqueous solutions like gastrointestinal fluids. This is a common characteristic of many kinase inhibitors.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, further reducing its bioavailability.

  • Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump the compound back into the intestinal lumen.

Q3: What are the general strategies to improve the in vivo bioavailability of a poorly soluble compound like this compound?

A3: There are several established formulation strategies to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications:

    • Micronization and Nanonization: Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.

  • Formulation Approaches:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

    • Nanosuspensions: Suspending the drug as nanoparticles in a liquid medium can improve its dissolution velocity and saturation solubility.

The choice of strategy depends on the physicochemical properties of this compound and the specific requirements of your in vivo model. A decision-making workflow for selecting an appropriate formulation strategy is outlined below.

Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common formulation techniques to enhance the bioavailability of this compound.

Micronization

Issue: Low dissolution rate of crystalline this compound.

Goal: To increase the surface area of the drug particles to enhance the dissolution rate.

Experimental Protocol: Wet-Milling for Micronization

  • Preparation of Milling Media:

    • Prepare a 0.5% (w/v) aqueous solution of a stabilizer, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).

    • Add a surfactant, like 0.1% (w/v) sodium dodecyl sulfate (SDS) or Tween 80, to the stabilizer solution to improve wetting of the drug particles.

  • Slurry Preparation:

    • Disperse this compound powder in the milling media to create a slurry with a drug concentration of 5-10% (w/v).

  • Milling:

    • Transfer the slurry to a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter).

    • Mill the slurry at a high speed (e.g., 2000-4000 rpm) for 2-6 hours. Monitor the particle size distribution periodically using laser diffraction until the desired particle size (e.g., <10 µm) is achieved.

  • Post-Milling Processing:

    • Separate the milled suspension from the grinding media.

    • The resulting micronized suspension can be used directly for in vivo studies or can be dried (e.g., by lyophilization or spray drying) to obtain a micronized powder.

G start Crystalline This compound slurry Prepare Slurry with Stabilizer/Surfactant start->slurry mill Wet-Milling (Bead Mill) slurry->mill separate Separate from Milling Media mill->separate suspension Micronized Suspension separate->suspension dry Drying (Lyophilization/ Spray Drying) suspension->dry powder Micronized Powder dry->powder

Experimental workflow for micronization by wet-milling.
Amorphous Solid Dispersion (ASD)

Issue: Poor aqueous solubility of this compound due to its crystalline structure.

Goal: To convert the crystalline form of this compound into a more soluble amorphous form by dispersing it in a polymer matrix.

Experimental Protocol: Solvent Evaporation Method for ASD Preparation

  • Polymer and Solvent Selection:

    • Choose a suitable polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose acetate succinate (HPMCAS), or Soluplus®.

    • Select a common volatile solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

  • Solution Preparation:

    • Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, or 1:5 w/w). Ensure complete dissolution.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). A thin film of the solid dispersion will form on the flask wall.

  • Drying and Milling:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

    • Scrape the dried film and mill it into a fine powder using a mortar and pestle or a ball mill.

  • Characterization:

    • Confirm the amorphous nature of the drug in the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Self-Emulsifying Drug Delivery System (SEDDS)

Issue: Poor absorption of lipophilic this compound.

Goal: To formulate this compound in a lipid-based system that forms a fine emulsion in the gastrointestinal tract, enhancing its solubilization and absorption.

Experimental Protocol: SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Formulation Development:

    • Based on the solubility data, prepare various formulations by mixing the oil, surfactant, and co-surfactant at different ratios (e.g., 30-50% oil, 30-60% surfactant, 10-30% co-surfactant).

    • Dissolve this compound in the excipient mixture with gentle heating and vortexing to form a clear, homogenous solution.

  • Self-Emulsification Assessment:

    • Add a small amount (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of distilled water or simulated gastric fluid with gentle agitation.

    • Observe the formation of an emulsion and measure the droplet size using dynamic light scattering. A successful SEDDS formulation will form a clear or slightly opalescent microemulsion with a droplet size typically below 200 nm.

  • Optimization:

    • Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion with the smallest droplet size.

G start This compound solubility Screen Solubility in Oils, Surfactants, Co-surfactants start->solubility formulate Formulate Mixtures at Various Ratios solubility->formulate dissolve Dissolve this compound in Mixture formulate->dissolve emulsify Assess Self-Emulsification in Aqueous Media dissolve->emulsify characterize Characterize Droplet Size and Stability emulsify->characterize optimize Optimize Formulation via Pseudo-ternary Phase Diagram characterize->optimize final_sedds Final SEDDS Formulation optimize->final_sedds

Workflow for the development of a SEDDS formulation.

Quantitative Data on Bioavailability Enhancement of Kinase Inhibitors

The following tables summarize the improvement in pharmacokinetic parameters for various kinase inhibitors achieved through different formulation strategies. This data can serve as a benchmark for what may be achievable for this compound.

Table 1: Bioavailability Enhancement of Dasatinib

Formulation TypeDrug FormDoseFold Increase in CmaxFold Increase in AUCReference
Amorphous Solid Dispersion (ASD)Anhydrate110.6 mgBioequivalent to 140 mg monohydrateBioequivalent to 140 mg monohydrate (with 1.5-3x less variability)[2]
Amorphous Solid Dispersion (ASD)Amorphous100 mgBioequivalent to 140 mg crystallineBioequivalent to 140 mg crystalline (with 2.1-4.8x less variability)[3]
Solid Lipid Nanoparticles (SLN)SuspensionN/A~2.1~3.4
Supersaturable SNEDDSSuspensionN/A~1.9 (vs SNEDDS), ~2.7 (vs suspension)~1.9 (vs SNEDDS), ~2.7 (vs suspension)[4]

Table 2: Bioavailability Enhancement of Nilotinib

Formulation TypeDrug FormDoseFold Increase in Bioavailability (vs. Suspension/Capsule)Reference
Novel Tablet FormulationTablet142 mg & 190 mg~1.99 (relative to 300 & 400 mg capsules)[1][5][6][7]
Lipid-Based Formulation (with Tween 20)SuspensionN/AUp to 5.2[8]

Table 3: Bioavailability Enhancement of Bosutinib

Formulation TypeDrug FormAdministrationAbsolute BioavailabilityReference
Standard Oral TabletCrystallineOral (fed)34%

Note: Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; SNEDDS = Self-Nanoemulsifying Drug Delivery System. The fold increases are compared to the respective control formulations (e.g., crystalline drug suspension or commercial capsules) as reported in the cited studies.

Signaling Pathway of Bcr-Abl and Inhibition by this compound

This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active enzyme that drives the proliferation of chronic myeloid leukemia (CML) cells. The diagram below illustrates the Bcr-Abl signaling pathway and the point of inhibition by this compound.

G bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) substrates Downstream Substrates (e.g., Gab2, CrkL, STAT5) bcr_abl->substrates Phosphorylation atp ATP atp->bcr_abl Binds to ATP-binding pocket This compound This compound This compound->bcr_abl Competitive Inhibition pi3k_akt PI3K/Akt Pathway substrates->pi3k_akt ras_mapk Ras/MAPK Pathway substrates->ras_mapk jak_stat JAK/STAT Pathway substrates->jak_stat proliferation Cell Proliferation & Survival pi3k_akt->proliferation apoptosis Inhibition of Apoptosis pi3k_akt->apoptosis ras_mapk->proliferation jak_stat->proliferation

Bcr-Abl signaling pathway and inhibition by this compound.

References

Troubleshooting inconsistent results with PD180970

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PD180970. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase.[1][2] It is primarily used in research related to Chronic Myelogenous Leukemia (CML).[1][3] By inhibiting the Bcr-Abl kinase, it blocks downstream signaling pathways, such as the STAT5 pathway, leading to the suppression of cell proliferation and induction of apoptosis in Bcr-Abl positive cells.[4]

Q2: What are the known off-target effects of this compound?

While this compound is selective for Bcr-Abl, it also inhibits other kinases. Notably, it is a potent inhibitor of Src and also shows activity against KIT, EGFR, bFGFR, and PDGFR at higher concentrations.[5] Awareness of these off-target effects is crucial when interpreting experimental results, especially when working with cell lines that may be sensitive to the inhibition of these other kinases.

Q3: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C, where it can be stable for at least four years.[5] For short-term storage of a few days to weeks, it can be stored at +4°C. Stock solutions are typically prepared in DMSO and should be stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] It is recommended to aliquot the stock solution into smaller volumes for single-use applications.

Q4: In what solvent should I dissolve this compound?

This compound is soluble in DMSO up to 50 mM or higher.[3] For in vitro experiments, a concentrated stock solution in DMSO is typically prepared and then further diluted in cell culture media.[6] It is important to ensure the final concentration of DMSO in the cell culture medium is low (generally <0.5%) to avoid solvent-induced toxicity.[6] For in vivo studies, a common vehicle is a mixture of 10% DMSO and 90% corn oil.[1] It is advisable to prepare fresh working solutions for animal experiments on the day of use.[1]

Kinase Inhibitory Activity of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against various kinases, providing a clear overview of its potency and selectivity.

Target KinaseIC50 Value (nM)Notes
p210Bcr-Abl (in vitro autophosphorylation)5Primary target.[1][2][3]
Recombinant Abl tyrosine kinase2.2High potency against the purified enzyme.[1][2][3]
Src0.8Potent off-target inhibition.[1][3][5]
KIT50Off-target inhibition.[1][3][5]
p210Bcr-Abl (in vivo phosphorylation)170In K562 cells.[1][2]
Gab2 (in vivo phosphorylation)80Downstream target in K562 cells.[1][2]
CrkL (in vivo phosphorylation)80Downstream target in K562 cells.[1][2]
bFGFR934Weaker off-target inhibition.[5]
PDGFR1,430Weaker off-target inhibition.[5]
EGFR390Off-target inhibition.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for conducting experiments with this inhibitor.

Bcr_Abl_Signaling_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects Bcr-Abl Bcr-Abl Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Bcr-Abl->Ras/Raf/MEK/ERK activates PI3K/Akt PI3K/Akt Bcr-Abl->PI3K/Akt activates Jak/STAT Jak/STAT Bcr-Abl->Jak/STAT activates Proliferation Proliferation Ras/Raf/MEK/ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K/Akt->Apoptosis_Inhibition Jak/STAT->Proliferation This compound This compound This compound->Bcr-Abl inhibits

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare fresh this compound stock in DMSO Dilute_Drug Dilute this compound to working concentrations in media Prepare_Stock->Dilute_Drug Cell_Culture Culture and seed cells at optimal density Treat_Cells Treat cells for the designated time Cell_Culture->Treat_Cells Dilute_Drug->Treat_Cells Harvest_Cells Harvest cells or supernatant Treat_Cells->Harvest_Cells Assay Perform downstream assay (e.g., Western Blot, Viability Assay) Harvest_Cells->Assay Data_Analysis Analyze and interpret data Assay->Data_Analysis

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting Guide for Inconsistent Results

Issue 1: Higher than expected IC50 value or no significant effect on Bcr-Abl positive cells.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Confirm the storage conditions of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.

      • Prepare a fresh stock solution from the powder.

      • Always use aliquots to minimize freeze-thaw cycles of the main stock.[1]

  • Possible Cause 2: Cell Health and Passage Number.

    • Troubleshooting Steps:

      • Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range.

      • High passage numbers can lead to genetic drift and altered drug sensitivity.

      • Perform routine checks for mycoplasma contamination.

  • Possible Cause 3: Suboptimal Experimental Conditions.

    • Troubleshooting Steps:

      • Incubation Time: The duration of drug exposure is critical. For apoptosis assays, a 24-48 hour incubation with 0.5 µM this compound has been shown to be effective in K562 cells.[1] Verify that your incubation time is appropriate for the intended biological effect.

      • Cell Seeding Density: Inconsistent seeding density can cause variability. Use a cell counter for accurate seeding.

Issue 2: Observed effects in Bcr-Abl negative control cells.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Steps:

      • This compound is a potent inhibitor of the Src family kinases.[1][3][5] Your Bcr-Abl negative cell line might express high levels of active Src or another sensitive kinase, leading to off-target effects.

      • Review the kinome profile of your control cell line.

      • Consider using a lower concentration of this compound or a more specific Bcr-Abl inhibitor as a control if available.

  • Possible Cause 2: High DMSO Concentration.

    • Troubleshooting Steps:

      • Calculate the final concentration of DMSO in your culture medium. It should typically be below 0.5%.[6]

      • Run a vehicle-only control (cells treated with the same final concentration of DMSO) to assess solvent toxicity.

Issue 3: High variability between experimental replicates.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Steps:

      • This compound has limited aqueous solubility. When diluting the DMSO stock in aqueous media, ensure thorough mixing.

      • Visually inspect the media for any signs of precipitation after adding the compound.

      • If precipitation is suspected, sonication or gentle heating might help, but preparing fresh dilutions is often the best approach.[1]

  • Possible Cause 2: Inconsistent Assay Technique.

    • Troubleshooting Steps:

      • Review your pipetting techniques and ensure all reagents are added consistently across all wells.

      • Ensure even cell distribution when seeding plates.

      • For viability assays, ensure that the incubation times with the detection reagents are consistent for all plates.

Troubleshooting_Flowchart Start Inconsistent Results Check_Compound Check Compound Integrity (Storage, Fresh Stock) Start->Check_Compound Check_Cells Verify Cell Health (Passage #, Mycoplasma) Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Start->Check_Protocol Precipitation Check for Compound Precipitation Check_Compound->Precipitation Conclusion Consistent Results Check_Cells->Conclusion Off_Target Consider Off-Target Effects (e.g., Src inhibition) Check_Protocol->Off_Target Solvent_Effect Assess Solvent Effects (DMSO concentration) Check_Protocol->Solvent_Effect Off_Target->Conclusion Solvent_Effect->Conclusion Precipitation->Conclusion

Caption: A logical flowchart for troubleshooting inconsistent results with this compound.

Experimental Protocols

General Protocol for Assessing this compound Activity on Cell Viability (e.g., using MTT or similar assays)

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Count the cells and determine their viability (e.g., using Trypan Blue).

    • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight if applicable.

  • Compound Preparation and Treatment:

    • Prepare a fresh serial dilution of this compound from a DMSO stock in complete cell culture medium.

    • Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and an "untreated" control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution if required.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-only control to determine the percentage of viability.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

General Protocol for Western Blot Analysis of Protein Phosphorylation

  • Cell Treatment and Lysis:

    • Seed cells in larger plates (e.g., 6-well plates) and grow to about 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations for the appropriate duration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL, anti-phospho-STAT5) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager or X-ray film.

    • Strip the membrane and re-probe for total protein levels and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

References

Optimizing PD180970 Dosage for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor PD180970 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions related to the in vivo application of this compound.

Q1: We are observing inconsistent results and a lack of a clear dose-response in our mouse xenograft model of leukemia. What could be the underlying cause?

A1: A primary challenge with this compound in vivo is its low aqueous solubility. This can lead to poor bioavailability and inconsistent drug exposure, making it difficult to establish a reliable dose-response relationship. In fact, published studies have reported this very issue in a mouse xenograft tumor model.

Troubleshooting Steps:

  • Formulation Optimization: The chosen vehicle is critical for administering a poorly soluble compound like this compound. A common starting point is a formulation of DMSO and a carrier oil like corn oil. However, if insolubility persists, consider the following:

    • Co-solvents: Investigate the use of co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or Tween 80 to improve solubility. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

    • Nanosuspensions: For more advanced formulation strategies, creating a nanosuspension of this compound can significantly improve its surface area and dissolution rate.

    • Lipid-Based Formulations: Preparing a lipophilic salt of this compound and incorporating it into a lipid-based formulation can enhance oral absorption.

  • Route of Administration: While intraperitoneal (i.p.) injection is common, consider if this route is optimal for your formulation. Oral gavage is another option, but bioavailability may be a concern for poorly soluble compounds.

  • Dose Volume and Concentration: Ensure the dose volume is appropriate for the animal size and that the compound remains in solution at the desired concentration. Sonication of the formulation immediately before administration can help to re-dissolve any precipitate.

  • Verification of Compound Stability: Confirm that this compound is stable in your chosen formulation over the duration of your experiment.

Q2: What is a recommended starting dose for this compound in a mouse model?

A2: Due to the aforementioned solubility issues, establishing a universally effective dose for cancer models has been challenging. However, a dose of 5 mg/kg, administered via intraperitoneal injection daily for 7 days , has been successfully used in a mouse model of Parkinson's disease. This can serve as a reasonable starting point for dose-ranging studies in other models. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific animal model and disease.

Q3: What are the primary molecular targets of this compound, and how does this inform potential on-target toxicities?

A3: this compound is a potent inhibitor of the Bcr-Abl tyrosine kinase , which is the primary driver of chronic myelogenous leukemia (CML). It also exhibits inhibitory activity against Src family kinases (including Hck) and c-Kit .

Potential On-Target Toxicities to Monitor:

  • Myelosuppression: As Bcr-Abl is critical for the proliferation of CML cells, inhibition can lead to a decrease in white blood cell counts. Regular monitoring of complete blood counts (CBCs) is recommended.

  • Gastrointestinal Issues: Inhibition of c-Kit can sometimes lead to gastrointestinal disturbances. Monitor animals for signs of diarrhea, weight loss, or dehydration.

  • Off-target effects: Although primarily targeting Bcr-Abl, Src, and Kit, off-target kinase inhibition is possible. Careful observation for any unexpected clinical signs is essential.

Q4: How can we confirm that this compound is effectively inhibiting its target in vivo?

A4: To confirm target engagement, you can perform pharmacodynamic (PD) studies. This involves collecting tumor or tissue samples at various time points after this compound administration and analyzing the phosphorylation status of downstream targets.

Recommended PD Markers:

  • p-CrkL: Phosphorylation of CrkL is a direct and reliable marker of Bcr-Abl kinase activity.

  • p-STAT5: As STAT5 is a key downstream effector of the Bcr-Abl pathway, assessing its phosphorylation status can indicate target inhibition.

  • p-Src: If you are investigating the effects on Src family kinases, analyzing the autophosphorylation of Src can be a useful marker.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Cell Line/Assay Condition
Bcr-Abl (autophosphorylation)~5In vitro kinase assay
Abl (purified recombinant)~2.2In vitro kinase assay
Src~0.8In vitro kinase assay
c-Kit~50In vitro kinase assay
Bcr-Abl (cellular phosphorylation)~170K562 cells
CrkL (cellular phosphorylation)~80K562 cells
STAT5 (DNA binding activity)~5K562 cells

Table 2: In Vivo Dosage of this compound

Animal ModelDisease ModelDosageAdministration RouteFrequencyFormulationReference
MouseParkinson's Disease5 mg/kgIntraperitoneal (i.p.)Daily for 7 daysDMSO, Corn oil[1]
MouseLeukemia (Xenograft)Not explicitly stated, but insolubility hindered dose-response determination.Not specifiedNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies (Starting Point)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (appropriate gauge for the animal)

  • Sonicator

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; brief sonication may be necessary.

  • Working Solution Preparation (for a 5 mg/kg dose in a 20g mouse with a 100 µL injection volume):

    • Calculate the required amount of this compound per animal: 5 mg/kg * 0.02 kg = 0.1 mg.

    • Calculate the volume of the stock solution needed per animal: 0.1 mg / 10 mg/mL = 0.01 mL (10 µL).

    • In a sterile microcentrifuge tube, add 90 µL of sterile corn oil.

    • Add 10 µL of the this compound stock solution to the corn oil.

    • Vortex the solution thoroughly to ensure a uniform suspension.

    • Immediately before injection, sonicate the working solution for 5-10 minutes to ensure the compound is fully dissolved or evenly suspended.

  • Administration:

    • Administer the prepared solution to the animal via intraperitoneal (i.p.) injection.

    • Prepare the working solution fresh each day of dosing.

Note: This is a starting point protocol. The ratio of DMSO to corn oil and the final concentration may need to be optimized based on your specific experimental needs and observations of compound solubility. Always include a vehicle control group in your experiments.

Mandatory Visualization

PD180970_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Hck Hck (Src Family Kinase) Receptor_Tyrosine_Kinase->Hck Activates Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Bcr_Abl->Hck Activates STAT5 STAT5 Bcr_Abl->STAT5 Directly Phosphorylates Hck->STAT5 Phosphorylates p_STAT5 p-STAT5 (Dimerization) STAT5->p_STAT5 Gene_Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) p_STAT5->Gene_Transcription Translocates & Binds DNA This compound This compound This compound->Bcr_Abl Inhibits This compound->Hck Inhibits

Caption: this compound inhibits the Bcr-Abl/Hck/STAT5 signaling pathway.

Experimental_Workflow Start Start: In Vivo Study with this compound Dose_Selection 1. Dose Range Selection (e.g., starting at 5 mg/kg) Start->Dose_Selection Formulation 2. Formulation Preparation (e.g., DMSO/Corn oil) Dose_Selection->Formulation Administration 3. Animal Dosing (e.g., i.p. injection) Formulation->Administration Monitoring 4. Monitor for Efficacy & Toxicity (Tumor size, body weight, clinical signs) Administration->Monitoring Inconsistent_Results Troubleshooting: Inconsistent Results? Monitoring->Inconsistent_Results Endpoint 5. Endpoint Analysis (Pharmacodynamics, Histopathology) Success Successful Study Endpoint->Success Inconsistent_Results->Endpoint No Optimize_Formulation Optimize Formulation (Co-solvents, Nanosuspension) Inconsistent_Results->Optimize_Formulation Yes Adjust_Dose Adjust Dose/Schedule Optimize_Formulation->Adjust_Dose Adjust_Dose->Formulation

Caption: Workflow for optimizing this compound in animal studies.

References

PD180970 stability and degradation concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation concerns associated with the kinase inhibitor PD180970. The information is presented in a question-and-answer format to directly address issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive kinase inhibitor. Its primary targets include the p210Bcr-Abl tyrosine kinase, as well as c-Src and KIT kinases.[1] It is frequently used in research related to chronic myeloid leukemia (CML) due to its ability to induce apoptosis in Bcr-Abl-expressing cells.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

FormStorage TemperatureStated Stability
Solid Powder-20°C≥ 4 years[2]
DMSO Stock Solution-20°C or -80°C1 month at -20°C, 6 months at -80°C[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Q3: What is the solubility of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). Different suppliers report slightly varying solubility limits, so it is always best to consult the product-specific datasheet.

SolventReported Solubility
DMSO20 mg/mL to 50 mM[2][3]

For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles like corn oil.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

This issue could be related to the degradation of this compound in the cell culture medium during the experiment.

Recommended Actions:

  • Perform a Stability Study: It is advisable to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for a stability study is provided below.

  • Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.

  • Minimize Exposure to Light: Protect solutions containing this compound from light to prevent potential photodegradation.

  • Control pH: Be aware that the pH of the cell culture medium can change over time, which may affect the stability of the compound.

Issue 2: Unexpected or off-target effects in experiments.

While this compound is a potent inhibitor of Bcr-Abl, c-Src, and KIT, it can also inhibit other kinases at higher concentrations.

Recommended Actions:

  • Titrate the Compound: Perform dose-response experiments to determine the optimal concentration of this compound that inhibits the target of interest without causing significant off-target effects.

  • Use Control Cell Lines: Include control cell lines that do not express the target kinase to distinguish between target-specific and non-specific effects.

  • Consult Kinase Profiling Data: If available, review broad kinase profiling data for this compound to understand its selectivity profile.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Allow the vial of this compound solid powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound DMSO stock solution

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) supplemented with serum and other additives as used in experiments.

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.

  • Immediately after preparation (T=0), take an aliquot of the solution for analysis. This will serve as your baseline.

  • Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution.

  • Store all collected aliquots at -80°C until analysis.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound as a function of time to determine its stability profile in the specific medium.

Signaling Pathways and Experimental Workflows

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to increased cell proliferation and survival, and is a hallmark of chronic myeloid leukemia.[4][5][6]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl GRB2 GRB2 Bcr_Abl->GRB2 PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Increased Survival AKT->Survival STAT5->Survival This compound This compound This compound->Bcr_Abl

Caption: this compound inhibits the Bcr-Abl signaling pathway.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and migration.[7]

c_Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) c_Src c-Src RTK->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K STAT3 STAT3 c_Src->STAT3 Paxillin Paxillin FAK->Paxillin Migration Cell Migration & Adhesion Paxillin->Migration AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation This compound This compound This compound->c_Src

Caption: this compound inhibits the c-Src signaling pathway.

KIT Signaling Pathway

The KIT receptor tyrosine kinase is essential for the development and function of various cell types, and its signaling is initiated by the binding of stem cell factor (SCF).[8]

KIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF Stem Cell Factor (SCF) KIT KIT Receptor SCF->KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Differentiation Cell Differentiation ERK->Differentiation This compound This compound This compound->KIT

Caption: this compound inhibits the KIT signaling pathway.

Experimental Workflow: Kinase Assay

This workflow outlines the general steps for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Kinase (e.g., Bcr-Abl) D Incubate Kinase with This compound A->D B Prepare Substrate (e.g., peptide) E Add Substrate and ATP to Initiate Reaction B->E C Prepare this compound Serial Dilutions C->D D->E F Incubate at Optimal Temperature E->F G Stop Reaction F->G H Detect Substrate Phosphorylation (e.g., ELISA, radioactivity) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: General workflow for an in vitro kinase inhibition assay.

References

Technical Support Center: Investigating Resistance to PD180970

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to the investigational kinase inhibitor, PD180970.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, with an IC50 of approximately 5 nM for inhibiting its autophosphorylation.[1][2] It also demonstrates potent inhibition of Src and c-Kit kinases with IC50 values of 0.8 nM and 50 nM, respectively.[1][2]

Q2: My cells, which were initially sensitive to this compound, are now showing reduced sensitivity. What are the potential mechanisms of resistance?

Resistance to tyrosine kinase inhibitors (TKIs) like this compound can be broadly categorized into two main types:

  • On-target resistance: This involves alterations in the drug's target protein, primarily through point mutations in the kinase domain that either directly interfere with drug binding or stabilize the active conformation of the kinase, reducing the inhibitor's effectiveness.[3]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibitory effect of the drug, thereby maintaining proliferation and survival.[3]

Q3: Are there any known Bcr-Abl mutations that confer resistance to this compound?

Yes, while this compound is effective against several imatinib-resistant Bcr-Abl mutations, it is notably ineffective against the T315I "gatekeeper" mutation.[4][5] The threonine at position 315 is a critical contact point for many TKIs, and its substitution with the bulkier isoleucine residue sterically hinders the binding of this compound.[4]

Q4: What alternative signaling pathways might be activated in cells resistant to this compound?

Given that this compound targets Bcr-Abl, Src, and c-Kit, cells may develop resistance by upregulating other signaling pathways that promote cell survival and proliferation. These can include:

  • RAS/MAPK pathway: This is a common downstream signaling cascade that can be activated by various receptor tyrosine kinases.[6][7]

  • PI3K/AKT/mTOR pathway: This pathway is crucial for cell growth, survival, and metabolism and can be activated independently of Bcr-Abl.[6][7][8]

  • JAK/STAT pathway: Constitutive activation of STAT proteins, particularly STAT5, is a hallmark of CML and can be a mechanism of resistance to Bcr-Abl inhibitors.[6][8]

Troubleshooting Guides

Issue 1: Decreased Cell Viability Inhibition by this compound

If you observe a rightward shift in the dose-response curve (i.e., an increase in the IC50 value) in your cell viability assays, it may indicate the development of resistance.

Troubleshooting Steps & Experimental Protocols:

  • Confirm Drug Potency:

    • Action: Ensure the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

    • Protocol: Test the activity of your current this compound stock on a sensitive parental cell line alongside a fresh, unopened vial of the inhibitor.

  • Investigate On-Target Mutations:

    • Action: Sequence the kinase domains of ABL1, SRC, and KIT in your resistant cell population to identify potential mutations.

    • Experimental Protocol: Sanger Sequencing of Kinase Domains

      • RNA Isolation: Extract total RNA from both your parental (sensitive) and resistant cell lines.

      • cDNA Synthesis: Perform reverse transcription to generate cDNA.

      • PCR Amplification: Use primers specific to the kinase domains of ABL1, SRC, and KIT to amplify the target regions.

      • PCR Product Purification: Purify the amplified DNA fragments.

      • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

      • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference sequences to identify any nucleotide changes.

  • Assess Activation of Alternative Signaling Pathways:

    • Action: Use western blotting to examine the phosphorylation status of key proteins in downstream signaling pathways.

    • Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins

      • Cell Lysis: Lyse parental and resistant cells, both treated and untreated with this compound, in a buffer containing phosphatase and protease inhibitors.

      • Protein Quantification: Determine the protein concentration of each lysate.

      • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

      • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

      • Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

      • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-AKT, p-STAT5) and their total protein counterparts.

      • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

      • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Logical Flow for Troubleshooting Decreased Cell Viability

G start Decreased Cell Viability Inhibition Observed confirm_drug Confirm this compound Potency start->confirm_drug investigate_on_target Investigate On-Target Mutations confirm_drug->investigate_on_target Potency Confirmed investigate_off_target Investigate Off-Target Pathway Activation confirm_drug->investigate_off_target Potency Confirmed sequence_bcr_abl Sequence Bcr-Abl Kinase Domain investigate_on_target->sequence_bcr_abl sequence_src Sequence Src Kinase Domain investigate_on_target->sequence_src sequence_kit Sequence c-Kit Kinase Domain investigate_on_target->sequence_kit western_blot Western Blot for p-ERK, p-AKT, p-STAT5 investigate_off_target->western_blot identify_mutation Identify Resistance-Conferring Mutation sequence_bcr_abl->identify_mutation sequence_src->identify_mutation sequence_kit->identify_mutation identify_pathway Identify Activated Bypass Pathway western_blot->identify_pathway

Caption: Troubleshooting workflow for decreased this compound efficacy.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound Against Bcr-Abl and Other Kinases

Target/Cell LineAssay TypeIC50 (nM)Reference
p210Bcr-Abl AutophosphorylationIn Vitro Kinase Assay5[1][2]
Purified Abl Tyrosine KinaseIn Vitro Kinase Assay2.2[2]
Src KinaseIn Vitro Kinase Assay0.8[1][2]
c-Kit KinaseIn Vitro Kinase Assay50[1][2]
K562 (CML cell line)Cell Proliferation Assay~35[9]
RWLeu4 (CML cell line)Cell Proliferation Assay~10[9]
Ba/F3 p210 Bcr-Abl Y253FCell Proliferation Assay48[10]

Table 2: Activity of this compound Against Imatinib-Resistant Bcr-Abl Mutants

Bcr-Abl MutantRelative Sensitivity to this compound (Compared to Wild-Type)Reference
Q252HSensitive[11]
Y253FSensitive[11]
E255KSensitive[11]
T315IResistant [4]
M351TSensitive
H396PSensitive[11]

Signaling Pathways

This compound Mechanism of Action and Potential Resistance Pathways

G cluster_0 This compound Inhibition cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms This compound This compound Bcr_Abl Bcr-Abl This compound->Bcr_Abl Inhibits Src Src This compound->Src Inhibits c_Kit c-Kit This compound->c_Kit Inhibits STAT5 STAT5 Bcr_Abl->STAT5 Activates PI3K_AKT PI3K/AKT Bcr_Abl->PI3K_AKT Activates RAS_MAPK RAS/MAPK Bcr_Abl->RAS_MAPK Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Bcr_Abl_mut Bcr-Abl Mutation (e.g., T315I) Bcr_Abl_mut->Bcr_Abl Prevents Inhibition Bypass_Pathways Bypass Pathway Activation Bypass_Pathways->Proliferation Maintains

Caption: this compound targets and potential resistance mechanisms.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells in culture

  • This compound

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vitro Kinase Assay for IC50 Determination

This protocol is for determining the concentration of this compound required to inhibit 50% of the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Bcr-Abl, Src, c-Kit)

  • Kinase-specific substrate

  • This compound

  • ATP (with [γ-32P]ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Kinase reaction buffer

  • Method for detecting phosphorylation (e.g., phosphospecific antibody for western blot, ADP-Glo for luminescence, or autoradiography for radioactivity)

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the appropriate buffer.

  • Kinase Reaction Setup: In a microplate, combine the kinase, its substrate, and the various concentrations of this compound in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Terminate Reaction and Detect Signal: Stop the reaction and measure the kinase activity using your chosen detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and plot the dose-response curve to determine the IC50 value.

References

Technical Support Center: Minimizing the Impact of PD180970's Src Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of PD180970, specifically its potent inhibition of Src family kinases (SFKs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and major off-targets?

A1: this compound is a potent, ATP-competitive small molecule inhibitor primarily developed to target the p210Bcr-Abl tyrosine kinase, a key driver in Chronic Myelogenous Leukemia (CML).[1][2] However, it exhibits significant off-target activity, most notably against Src family kinases (SFKs) and, to a lesser extent, KIT kinase.[1][2] The high potency of this compound against Src means that at concentrations used to inhibit Bcr-Abl, Src-mediated signaling pathways are also likely to be affected.

Q2: Why is the off-target inhibition of Src by this compound a concern for my experiments?

A2: Src family kinases are crucial non-receptor tyrosine kinases that regulate a wide array of fundamental cellular processes. These include cell proliferation, survival, adhesion, migration, and invasion.[3] Unintended inhibition of Src can lead to a variety of confounding experimental outcomes, such as altered cell morphology, reduced cell motility, and changes in signaling pathways that are independent of the intended Bcr-Abl target.[3] This can lead to misinterpretation of experimental results, attributing observed effects to Bcr-Abl inhibition when they may, in fact, be due to Src inhibition.

Q3: How can I determine if the observed phenotype in my experiment is due to on-target (Bcr-Abl) or off-target (Src) inhibition by this compound?

A3: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:

  • Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration of this compound required to elicit your phenotype of interest with the known IC50 values for Bcr-Abl and Src. If the effective concentration is closer to the IC50 for Src, it suggests an off-target effect.

  • Use of a Structurally Different Inhibitor: Employ a Bcr-Abl inhibitor with a different chemical scaffold and a more selective profile against Src. If this alternative inhibitor does not reproduce the observed phenotype at concentrations that effectively inhibit Bcr-Abl, it strongly suggests the phenotype is due to this compound's off-target effect on Src.

  • Rescue Experiment: Perform a rescue experiment by introducing a drug-resistant mutant of your primary target (Bcr-Abl). If the phenotype persists even with the resistant Bcr-Abl, it is likely an off-target effect. Conversely, a rescue experiment with a this compound-resistant Src mutant can confirm Src's involvement. The "gatekeeper" mutation T338M in Src has been shown to confer resistance to some kinase inhibitors and can be a valuable tool for such experiments.[4][5]

  • Direct Measurement of Src Activity: Directly assess the phosphorylation status of known Src substrates, such as FAK (Focal Adhesion Kinase) at Tyrosine 397 or STAT3 (Signal Transducer and Activator of Transcription 3), via Western blotting. A decrease in the phosphorylation of these substrates at concentrations of this compound that produce your phenotype indicates Src inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary target and major off-targets. This data highlights the high potency of this compound against Src, which is even greater than its potency against its intended target, Bcr-Abl.

Target KinaseIC50 (nM)Reference(s)
Src 0.8 [1][2]
p210Bcr-Abl (autophosphorylation)5[1][2]
KIT50[1][2]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter when using this compound and provides actionable steps to diagnose and resolve them.

Issue 1: Unexpected Changes in Cell Morphology, Adhesion, or Migration.

  • Possible Cause: These phenotypes are strongly regulated by Src family kinases.[3] The observed effects may be a direct consequence of Src inhibition by this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the lowest concentration of this compound that induces the morphological or motility changes. Compare this to the IC50 values for Src and Bcr-Abl.

    • Conduct a Cell Adhesion or Migration Assay: Quantitatively measure the effect of this compound on cell adhesion to extracellular matrix components (e.g., fibronectin) or on cell migration using a Boyden chamber or wound-healing assay.[6][7][8][9][10]

    • Analyze Src-Specific Signaling: Perform a Western blot to check the phosphorylation status of key proteins involved in cell adhesion and migration that are downstream of Src, such as FAK and paxillin.[11]

    • Use a More Selective Src Inhibitor as a Control: Treat cells with a highly selective Src inhibitor (e.g., SU6656 or PP2) to see if it phenocopies the effects of this compound.[12][13]

Issue 2: Altered Phosphorylation of Signaling Proteins Unrelated to the Bcr-Abl Pathway.

  • Possible Cause: Src has a broad range of substrates and is involved in numerous signaling pathways, including the Ras-MAPK, PI3K-Akt, and STAT pathways.[3] this compound-mediated Src inhibition can therefore lead to widespread changes in the phosphoproteome.

  • Troubleshooting Steps:

    • Pathway Analysis: Use bioinformatics tools to analyze which signaling pathways are enriched for the proteins with altered phosphorylation.

    • Western Blot Validation: Confirm the changes in phosphorylation of key nodes in the suspected off-target pathways (e.g., phospho-Akt, phospho-ERK, phospho-STAT3) by Western blotting.

    • Src Rescue Experiment: Introduce a this compound-resistant Src mutant (e.g., Src T338M) into your cells and treat with this compound.[4][5] If the phosphorylation of the unrelated signaling proteins is restored, it confirms that the effect is mediated through Src.

Issue 3: Inconsistent or Contradictory Results Compared to Other Bcr-Abl Inhibitors.

  • Possible Cause: The unique off-target profile of this compound, particularly its potent Src inhibition, can lead to different biological outcomes compared to more selective Bcr-Abl inhibitors like imatinib.

  • Troubleshooting Steps:

    • Head-to-Head Comparison: Perform a direct comparison of this compound with another Bcr-Abl inhibitor (e.g., imatinib or nilotinib) in your experimental system. Measure both the on-target effect (Bcr-Abl inhibition) and the off-target effect (Src inhibition) for both compounds.

    • Kinome Profiling: If resources permit, consider performing a kinome-wide profiling of this compound at the concentrations used in your experiments to get a comprehensive view of its selectivity.

    • Literature Review: Carefully review the literature for studies that have compared the effects of different Bcr-Abl inhibitors to understand the known differences in their off-target activities and resulting phenotypes.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of Src Activity

This protocol allows for the assessment of Src kinase activity in cells by measuring the phosphorylation of its downstream substrate, FAK.

  • Materials:

    • Cultured cells

    • This compound

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

    • Place the culture dish on ice, aspirate the media, and wash the cells twice with ice-cold PBS.

    • Add RIPA lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FAK and phospho-Src overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies against total FAK and total Src to confirm equal protein loading.

Protocol 2: Cell Migration Assay (Boyden Chamber)

This assay quantifies the effect of this compound on cell migration.[6][7]

  • Materials:

    • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

    • Cultured cells

    • Serum-free cell culture medium

    • Medium containing a chemoattractant (e.g., 10% FBS)

    • This compound

    • Cotton swabs

    • Methanol

    • Crystal Violet staining solution

  • Procedure:

    • Pre-coat the underside of the Boyden chamber inserts with a relevant extracellular matrix protein (e.g., fibronectin) if required for your cell type.

    • Add medium containing the chemoattractant to the lower chamber.

    • Resuspend cells in serum-free medium at a predetermined optimal density.

    • Treat the cell suspension with different concentrations of this compound or vehicle control.

    • Add the cell suspension to the upper chamber of the inserts.

    • Incubate the chamber at 37°C in a humidified incubator for a time period sufficient for cell migration (typically 4-24 hours).

    • After incubation, carefully remove the inserts from the lower chamber.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Quantify the results and compare the different treatment groups.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to understanding and mitigating the Src-inhibitory effects of this compound.

PD180970_Target_Profile cluster_targets Kinase Targets This compound This compound Bcr_Abl Bcr-Abl (Primary Target) This compound->Bcr_Abl IC50 = 5 nM Src Src (Major Off-Target) This compound->Src IC50 = 0.8 nM KIT KIT (Off-Target) This compound->KIT IC50 = 50 nM

Caption: Target profile of this compound, highlighting its high potency against the off-target Src kinase.

Src_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Pathways cluster_phenotypes Cellular Phenotypes Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Integrins Integrins Integrins->Src Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STATs STAT Pathway Src->STATs FAK_Paxillin FAK/Paxillin Src->FAK_Paxillin Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STATs->Proliferation Migration Migration FAK_Paxillin->Migration Adhesion Adhesion FAK_Paxillin->Adhesion

Caption: Simplified overview of major signaling pathways downstream of Src kinase.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare EC50 to Bcr-Abl and Src IC50s Dose_Response->Compare_IC50 Western_Blot Western Blot for p-Src Substrates Compare_IC50->Western_Blot EC50 closer to Src IC50 On_Target Conclusion: Phenotype is likely On-Target Compare_IC50->On_Target EC50 closer to Bcr-Abl IC50 Src_Inhibited Is Src Signaling Inhibited? Western_Blot->Src_Inhibited Rescue_Experiment Perform Rescue Experiment with Resistant Src Mutant Src_Inhibited->Rescue_Experiment Yes Src_Inhibited->On_Target No Phenotype_Rescued Is Phenotype Rescued? Rescue_Experiment->Phenotype_Rescued Off_Target Conclusion: Phenotype is likely due to Src Inhibition Phenotype_Rescued->Off_Target No Phenotype_Rescued->On_Target Yes

Caption: Logical workflow for troubleshooting the potential off-target effects of this compound on Src.

References

Validation & Comparative

A Head-to-Head Battle in CML Research: PD180970 Versus Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Chronic Myeloid Leukemia (CML) treatment research, the quest for potent and specific inhibitors of the oncoprotein BCR-ABL remains a central theme. Imatinib, a landmark in targeted cancer therapy, revolutionized CML treatment but faces challenges with the emergence of drug resistance, often driven by mutations in the ABL kinase domain. This has spurred the development of second-generation inhibitors, including the preclinical compound PD180970, a pyrido[2,3-d]pyrimidine derivative. This guide provides a detailed comparison of this compound and imatinib, focusing on their performance against wild-type and mutant BCR-ABL, supported by experimental data.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and imatinib against the BCR-ABL tyrosine kinase and the proliferation of CML cells.

CompoundWild-Type Bcr-Abl (nM)
This compound2.2 - 5
Imatinib25 - 38
Data compiled from various in vitro kinase assays.

Table 1: Kinase Inhibition (IC50)

Cell Line / Bcr-Abl MutantThis compound IC50 (nM)Imatinib IC50 (nM)Fold Resistance (Imatinib/PD180970)
Ba/F3 p210 (Wild-Type)3300100
Ba/F3 p210 Q252H15>10000>667
Ba/F3 p210 Y253F15>10000>667
Ba/F3 p210 E255K15>10000>667
Ba/F3 p210 M351T101500150
Ba/F3 p210 T315I>10000>10000-
Data from cell proliferation assays using Ba/F3 cells expressing different Bcr-Abl isoforms.

Table 2: Inhibition of Cell Proliferation (IC50)

The data clearly indicates that this compound is significantly more potent than imatinib in inhibiting the wild-type BCR-ABL kinase and the proliferation of CML cells.[1][2] More importantly, this compound demonstrates substantial activity against several imatinib-resistant BCR-ABL mutations, particularly those in the P-loop region (Q252H, Y253F, E255K).[3][4] However, both compounds are ineffective against the T315I mutation, a notorious "gatekeeper" mutation that confers resistance to many ABL kinase inhibitors.[3]

Mechanism of Action: A Tale of Two Binding Modes

The differential efficacy of this compound and imatinib against resistant mutants stems from their distinct mechanisms of binding to the ABL kinase domain. Imatinib binds to and stabilizes the inactive "closed" conformation of the ABL kinase.[5] Mutations that destabilize this inactive conformation or directly interfere with imatinib's binding site lead to resistance.

In contrast, this compound is capable of binding to the active "open" conformation of the ABL kinase.[3][6] This allows it to inhibit the kinase even when mutations prevent the adoption of the inactive state required for imatinib binding.

G cluster_0 BCR-ABL Signaling Pathway cluster_1 Inhibitor Action BCR_ABL BCR-Abl (Constitutively Active Kinase) Downstream Downstream Effectors (e.g., STAT5, CrkL) BCR_ABL->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Inactive_ABL Inactive ABL Conformation Imatinib->Inactive_ABL Binds to & Stabilizes This compound This compound This compound->BCR_ABL Inhibits Active_ABL Active ABL Conformation This compound->Active_ABL Binds to

Caption: BCR-ABL signaling and inhibitor action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and imatinib.

In Vitro Bcr-Abl Kinase Assay
  • Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the BCR-ABL kinase.

  • Methodology:

    • Kinase Source: Recombinant human c-Abl protein (e.g., GST-Abl fusion protein) is used as the source of the kinase domain.

    • Substrate: A synthetic peptide substrate, such as a biotinylated peptide derived from CrkL (a known Bcr-Abl substrate), is immobilized on streptavidin-coated plates.

    • Reaction: The recombinant Abl kinase is incubated with the immobilized substrate in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) containing ATP and varying concentrations of the inhibitor (this compound or imatinib).

    • Detection: After incubation, the wells are washed to remove unbound components. The level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent or colorimetric substrate.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

G start Start recombinant_abl Recombinant Abl Kinase start->recombinant_abl incubation Incubate recombinant_abl->incubation substrate_plate Immobilized Peptide Substrate substrate_plate->incubation inhibitor This compound or Imatinib (Varying Concentrations) inhibitor->incubation atp ATP atp->incubation wash Wash incubation->wash antibody Add Anti-Phosphotyrosine Antibody-HRP wash->antibody detection Add Substrate & Measure Signal antibody->detection analysis Calculate IC50 detection->analysis

Caption: In vitro Bcr-Abl kinase assay workflow.

Cell Proliferation Assay
  • Objective: To assess the effect of the compounds on the growth and viability of CML cells.

  • Methodology:

    • Cell Lines: Murine hematopoietic Ba/F3 cells engineered to express wild-type or mutant forms of human p210 BCR-ABL are commonly used. These cells are dependent on BCR-ABL activity for their proliferation and survival. Human CML cell lines like K562 can also be used.

    • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well).

    • Treatment: The cells are treated with a range of concentrations of this compound or imatinib. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

    • Viability Assessment: Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

    • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.[7][8][9][10]

Conclusion

The preclinical data strongly suggests that this compound is a more potent inhibitor of wild-type BCR-ABL than imatinib and, crucially, retains significant activity against a number of clinically relevant imatinib-resistant mutations. This efficacy is attributed to its ability to bind to the active conformation of the ABL kinase, bypassing the resistance mechanisms that affect imatinib. While the T315I mutation remains a challenge for both inhibitors, the findings for this compound highlight a promising strategy for overcoming P-loop mutations in CML. These studies underscore the importance of developing ABL kinase inhibitors with alternative binding modes to combat the clinical challenge of drug resistance in CML. It is important to note that this compound has not been advanced into later-stage clinical trials for CML, and its clinical utility remains unevaluated.

References

A Head-to-Head Comparison of Second-Generation Bcr-Abl Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of the second-generation Bcr-Abl tyrosine kinase inhibitors (TKIs): nilotinib, dasatinib, and bosutinib. Ponatinib, a third-generation inhibitor, is also included due to its frequent use in cases of resistance to second-generation agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of these inhibitors, supported by experimental data and detailed methodologies for key assays.

Introduction to Bcr-Abl and Second-Generation Inhibitors

Chronic myeloid leukemia (CML) is primarily driven by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome translocation. While the first-generation inhibitor imatinib revolutionized CML treatment, the emergence of resistance, often due to point mutations in the Abl kinase domain, necessitated the development of more potent second-generation TKIs. Nilotinib, dasatinib, and bosutinib were designed to have greater potency against wild-type Bcr-Abl and to be effective against many imatinib-resistant mutations. However, they exhibit distinct pharmacological profiles, efficacy against specific mutations, and unique safety considerations.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and altered adhesion. Key pathways include the Ras/MAPK and PI3K/Akt pathways, which are central to the malignant phenotype of CML.

Bcr_Abl_Signaling bcr_abl Bcr-Abl grb2 Grb2/Sos bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 adhesion Altered Adhesion bcr_abl->adhesion ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis stat5->apoptosis TKI_Mechanism cluster_0 Bcr-Abl Kinase Domain atp_pocket ATP Binding Pocket substrate Substrate atp_pocket->substrate Phosphorylates no_signaling Signaling Blocked atp_pocket->no_signaling atp ATP atp->atp_pocket Binds tki Second-Gen TKI (Nilotinib, Dasatinib, Bosutinib, Ponatinib) tki->atp_pocket Competitively Binds p_substrate Phosphorylated Substrate substrate->p_substrate signaling Downstream Signaling p_substrate->signaling TKI_Workflow start Start cell_culture Culture CML Cell Lines (e.g., K562, Ba/F3 expressing Bcr-Abl) start->cell_culture treatment Treat cells with varying concentrations of TKI cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay kinase_assay Kinase Inhibition Assay (e.g., ELISA) treatment->kinase_assay western_blot Western Blot Analysis (p-CrkL, p-STAT5) treatment->western_blot data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis kinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

PD180970: A Potent Alternative Against Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating the Efficacy of PD180970 in Imatinib-Resistant Bcr-Abl Mutants.

The development of imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the Bcr-Abl tyrosine kinase. However, the emergence of imatinib-resistant mutations in the Bcr-Abl kinase domain has created a critical need for alternative therapeutic strategies. This guide provides a comprehensive comparison of this compound, a pyrido[2,3-d]pyrimidine derivative, against imatinib and other second-generation tyrosine kinase inhibitors (TKIs), supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Overcoming Imatinib Resistance: The Role of this compound

This compound has demonstrated significant efficacy in overcoming resistance to imatinib conferred by various mutations in the Bcr-Abl kinase domain.[1][2][3] This second-generation TKI has shown potent inhibitory activity against several clinically relevant imatinib-resistant Bcr-Abl isoforms, offering a promising therapeutic alternative for patients who have developed resistance.

Comparative Efficacy of this compound

Experimental data consistently shows that this compound is effective against a range of imatinib-resistant mutations, particularly those located within the ATP-binding loop (P-loop) of the Abl kinase domain.[1] However, it is important to note that like many other TKIs, this compound is not effective against the T315I mutation, often referred to as the "gatekeeper" mutation.[1]

Bcr-Abl Mutation This compound IC50 (nM) Imatinib IC50 (nM) Fold-Resistance to Imatinib This compound Activity
Wild-Type~5-25~250-500-Potent
Y253F~120>10,000>20-40Active
E255K~25>10,000>20-40Potent
M351T~25>10,000>20-40Potent
Q252HNot Reported>10,000>20-40Active
H396P~25>10,000>20-40Potent
T315I>10,000>10,000>20-40Inactive

*IC50 values are approximate and can vary based on the specific experimental conditions and cell lines used. Data compiled from multiple sources.[1][4]

Unraveling the Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Bcr-Abl kinase.[4] Its mechanism of action involves the inhibition of Bcr-Abl-mediated signaling pathways, primarily the Stat5 pathway, which is crucial for the proliferation and survival of CML cells.[5] By blocking this pathway, this compound induces apoptosis (programmed cell death) in Bcr-Abl-expressing leukemic cells.[5]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2 Grb2 Bcr-Abl->Grb2 STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound This compound This compound->Bcr-Abl

Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Validation

Validating the activity of this compound against imatinib-resistant mutations involves a series of in vitro experiments. The following outlines the key methodologies employed in these studies.

Cell-Based Proliferation Assays

Objective: To determine the concentration of this compound required to inhibit the proliferation of CML cells expressing various Bcr-Abl mutations by 50% (IC50).

Materials:

  • CML cell lines (e.g., K562, Ba/F3) engineered to express wild-type or mutated Bcr-Abl.

  • This compound and Imatinib.

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum).

  • MTT or other cell viability reagents.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the CML cells in 96-well plates at a predetermined density.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or imatinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Biochemical Kinase Assays

Objective: To directly measure the inhibitory effect of this compound on the kinase activity of purified wild-type and mutant Bcr-Abl proteins.

Materials:

  • Purified recombinant wild-type and mutant Bcr-Abl kinase domains.

  • This compound and Imatinib.

  • Kinase assay buffer.

  • ATP (including radiolabeled ATP, e.g., [γ-32P]ATP).

  • Substrate peptide (e.g., Abltide).

  • Phosphocellulose paper or other capture method.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified Bcr-Abl kinase, the substrate peptide, and varying concentrations of this compound or imatinib in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined time.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • IC50 Calculation: Calculate the percentage of kinase inhibition for each drug concentration and determine the IC50 value.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_biochemical Biochemical Assay cluster_analysis Data Analysis and Comparison A1 Culture CML cells with Bcr-Abl mutations A2 Treat with serial dilutions of this compound/Imatinib A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Perform MTT assay for cell viability A3->A4 A5 Calculate IC50 values A4->A5 C1 Compare IC50 values of this compound and Imatinib A5->C1 B1 Purify recombinant Bcr-Abl kinase domains B2 Incubate kinase with this compound/Imatinib and substrate B1->B2 B3 Initiate reaction with ATP B2->B3 B4 Measure kinase activity (e.g., phosphorylation) B3->B4 B5 Calculate IC50 values B4->B5 B5->C1 C2 Assess fold-resistance C1->C2 C3 Determine spectrum of activity C2->C3

Workflow for validating this compound's activity.

Conclusion

This compound represents a valuable therapeutic agent for CML patients who have developed resistance to imatinib due to specific Bcr-Abl kinase domain mutations. Its potent activity against several common imatinib-resistant isoforms, with the notable exception of T315I, highlights the importance of molecular profiling to guide treatment decisions in CML. The experimental frameworks presented in this guide provide a solid foundation for the continued evaluation and comparison of novel TKIs in the ongoing effort to overcome drug resistance in CML.

References

Unveiling the Selectivity Profile of PD180970: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the tyrosine kinase inhibitor PD180970 with other kinases, supported by experimental data and protocols.

This compound is a potent, ATP-competitive inhibitor of the p210 Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[1][2][3] While highly effective against its primary target, a thorough evaluation of its interactions with other tyrosine kinases is essential for a complete understanding of its biological activity.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against a panel of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)Primary Cellular Function
Bcr-Abl 2.2 - 5 [1]Cell proliferation, survival (in CML)
Src 0.8 [1]Cell growth, differentiation, migration
KIT 50 [1][4]Hematopoiesis, melanogenesis, gametogenesis
LCK <5 [2]T-cell signaling and development
EGFR 390 [2]Cell growth and proliferation
bFGFR 934 [2]Angiogenesis, cell growth, differentiation
PDGFR 1,430 [2]Cell growth, proliferation, and differentiation

As the data indicates, this compound is a highly potent inhibitor of Bcr-Abl and the Src family kinase, Src. It also demonstrates significant activity against KIT and LCK. Its inhibitory effects on EGFR, bFGFR, and PDGFR are considerably less pronounced, suggesting a degree of selectivity.

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibition data, standardized experimental protocols are crucial. Below are detailed methodologies for two common in vitro kinase assays used to determine IC50 values.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human kinase (e.g., Bcr-Abl)

  • Kinase-specific peptide substrate

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).

    • Add 2 µL of the recombinant kinase solution.

    • Add 2 µL of a mixture containing the peptide substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for luminescence.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

ELISA-Based Protein Tyrosine Kinase Assay

This method utilizes a 96-well plate coated with a synthetic peptide substrate. The phosphorylation of the substrate by the kinase is detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

Materials:

  • 96-well plate pre-coated with a tyrosine-containing peptide substrate

  • Recombinant human kinase (e.g., Bcr-Abl)

  • This compound or other test inhibitors

  • ATP solution

  • Anti-phosphotyrosine-HRP antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Kinase Reaction Buffer

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the diluted inhibitor or vehicle control to the wells of the coated plate.

    • Add the recombinant kinase to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Wash the wells multiple times with Wash Buffer to remove the reaction components.

    • Add the anti-phosphotyrosine-HRP antibody to each well and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells again to remove any unbound antibody.

    • Add the TMB substrate and incubate until a blue color develops.

  • Data Acquisition: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the extent of substrate phosphorylation. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway Visualizations

To provide a clearer understanding of the cellular context in which this compound acts, the following diagrams illustrate the signaling pathways of its primary targets.

// Nodes BCR_ABL [label="Bcr-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BCR_ABL -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

BCR_ABL -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; AKT -> Apoptosis;

BCR_ABL -> STAT5; STAT5 -> Proliferation; STAT5 -> Apoptosis;

// Inhibitor this compound [label="this compound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound -> BCR_ABL [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } Bcr-Abl Signaling Pathway and Inhibition by this compound.

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS-MAPK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Adhesion [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> Src; Src -> FAK; Src -> STAT3; Src -> RAS_MAPK; Src -> PI3K_AKT;

FAK -> Cell_Adhesion; STAT3 -> Gene_Expression; RAS_MAPK -> Proliferation; PI3K_AKT -> Proliferation;

// Inhibitor this compound [label="this compound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound -> Src [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } Src Family Kinase Signaling Pathway and Inhibition by this compound.

// Nodes SCF [label="Stem Cell Factor\n(SCF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cKit [label="c-Kit Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="JAK/STAT\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SCF -> cKit; cKit -> PI3K; cKit -> RAS; cKit -> STAT;

PI3K -> AKT; AKT -> Survival;

RAS -> MAPK; MAPK -> Proliferation; MAPK -> Differentiation;

STAT -> Proliferation;

// Inhibitor this compound [label="this compound", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound -> cKit [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } c-Kit Receptor Signaling Pathway and Inhibition by this compound.

// Edges Inhibitor_Prep -> Reaction [style=invis]; Kinase_Prep -> Reaction; Reaction -> Detection; Detection -> Analysis; } General Experimental Workflow for Kinase Inhibition Assay.

References

A Comparative Analysis of PD180970 and Other Kinase Inhibitors: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor PD180970 against a panel of other well-established inhibitors. This analysis focuses on the half-maximal inhibitory concentration (IC50) as a key metric of potency and includes data on a range of primary and secondary kinase targets to illuminate selectivity profiles.

This compound is a potent, ATP-competitive inhibitor primarily targeting the p210Bcr-Abl tyrosine kinase, with an IC50 value as low as 5 nM for inhibiting its autophosphorylation.[1] It also demonstrates significant activity against Src and KIT kinases.[1] This guide benchmarks this compound's inhibitory activity against other prominent kinase inhibitors, including imatinib, dasatinib, nilotinib, bosutinib, ponatinib, sunitinib, and sorafenib, across their common kinase targets.

Data Presentation: Comparative IC50 Values

The following tables summarize the IC50 values of this compound and other selected kinase inhibitors against key kinase targets. This data, compiled from various sources, offers a quantitative comparison of their potency.

Table 1: IC50 Values (nM) for Primary Kinase Targets

InhibitorBcr-Abl (Wild Type)SrcKITPDGFRβ
This compound 5 [1]0.8 [1]50 [1]1,430 [2]
Imatinib600[3]>10,000100[3]100[3]
Dasatinib0.6 - 3[4][5]<1[4]--
Nilotinib15 - 30[5][6][7]>10,000210[8][9]69[8][9]
Bosutinib1[10][11]1.2[10][11][12]--
Ponatinib0.37[13]5.4[13]13[13]1[13]
Sunitinib--4[14]2[14][15][16]
Sorafenib--68[17][18][19][20]57[17][18][19][20]

Table 2: Selectivity Profile - IC50 Values (nM) for a Broader Kinase Panel

InhibitorEGFRLCKbFGFRFLT3VEGFR2
This compound 390 [2]<5 [2]934 [2]--
Imatinib>10,000>10,000---
Dasatinib-----
Nilotinib-----
Bosutinib-----
Ponatinib--2[13]13[13]-
Sunitinib---50 (ITD) / 250 (WT)[14]80[14][15][16]
Sorafenib--580[20]58 - 59[17][18][19][20]90[17][18][19][20]

Experimental Protocols

The determination of IC50 values is crucial for evaluating the potency of kinase inhibitors. Below are generalized protocols for both biochemical and cell-based kinase inhibition assays, synthesized from established methodologies.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.

1. Reagent Preparation:

  • Kinase Solution: Prepare a stock solution of the purified recombinant kinase in an appropriate assay buffer (e.g., Tris-HCl, MgCl2, DTT).
  • Substrate Solution: Prepare a stock solution of the kinase substrate (peptide or protein) and ATP in the assay buffer. The ATP concentration is typically at or near the Km value for the kinase.
  • Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations.

2. Assay Procedure:

  • Add the serially diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
  • Add the kinase solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-kinase binding.
  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

3. Detection:

  • Stop the reaction using an appropriate method (e.g., adding a stop solution).
  • Quantify the kinase activity. Common methods include:
  • Radiometric Assay: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
  • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
  • Fluorescence-based Assay (e.g., TR-FRET): Uses a fluorescently labeled substrate to detect phosphorylation.

4. Data Analysis:

  • Subtract the background signal (no enzyme control) from all readings.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay

This assay measures the effect of an inhibitor on kinase activity within a cellular context, providing insights into cell permeability and target engagement.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., a cancer cell line with a specific kinase dependency) under standard conditions.
  • Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

3. Measurement of Cell Viability or Target Phosphorylation:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the number of viable cells after treatment. A decrease in cell viability indicates inhibition of a critical kinase.
  • Target Phosphorylation Assays (e.g., Western Blot, ELISA): After treatment, lyse the cells and measure the phosphorylation status of the target kinase or its downstream substrates using phospho-specific antibodies.

4. Data Analysis:

  • For viability assays, normalize the results to the vehicle-treated control cells.
  • For phosphorylation assays, quantify the band intensities or signal and normalize to a loading control.
  • Plot the percentage of inhibition (of cell viability or phosphorylation) against the logarithm of the inhibitor concentration and determine the IC50 value using a dose-response curve.

Visualizations

To further illustrate the context of kinase inhibition, the following diagrams depict a key signaling pathway and a generalized experimental workflow.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and survival.

Kinase_Inhibition_Workflow General Workflow for a Biochemical Kinase Inhibition Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Kinase, Substrate, & ATP Solutions C Dispense Inhibitor into Plate A->C B Prepare Serial Dilutions of Inhibitor (e.g., this compound) B->C D Add Kinase & Pre-incubate C->D E Initiate Reaction with Substrate/ATP Mix D->E F Incubate at Controlled Temperature E->F G Stop Reaction & Add Detection Reagent F->G H Measure Signal (Luminescence/Fluorescence) G->H I Data Analysis: Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

A Preclinical Head-to-Head: Evaluating the In Vivo Potential of PD180970 Against the Gold Standard, Gleevec

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of Bcr-Abl tyrosine kinase inhibitors, this guide provides a comparative analysis of the preclinical efficacy of PD180970 and the well-established therapeutic, Gleevec® (imatinib). While direct comparative in vivo studies are limited, this document synthesizes available data to offer insights into their respective mechanisms, potency against wild-type and mutant Bcr-Abl, and reported experimental protocols.

Executive Summary

Gleevec (imatinib) remains a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), demonstrating remarkable clinical success. However, the emergence of Gleevec resistance, often driven by mutations in the Bcr-Abl kinase domain, has necessitated the development of next-generation inhibitors. This compound emerged as a potent pyrido[2,3-d]pyrimidine derivative with significant activity against Bcr-Abl, including several clinically relevant mutations that confer resistance to Gleevec.

This guide presents a detailed comparison of their mechanisms of action, preclinical efficacy data, and available in vivo experimental methodologies. A key takeaway is that while this compound shows promise in overcoming certain forms of Gleevec resistance in vitro, its in vivo development has been hampered by formulation challenges.

Mechanism of Action: A Tale of Two Binding Modes

Both Gleevec and this compound target the ATP-binding site of the Abl kinase domain, thereby inhibiting its catalytic activity and downstream signaling. However, they achieve this through distinct binding mechanisms, which underlies their differential activity against certain mutations.

Gleevec predominantly binds to the inactive, "closed" conformation of the Abl kinase. This binding is disrupted by mutations that favor the active, "open" conformation. In contrast, this compound and related compounds have been shown to bind to the active conformation of the Abl kinase. This allows this compound to inhibit certain mutants that are resistant to Gleevec.

cluster_gleevec Gleevec (Imatinib) Mechanism cluster_this compound This compound Mechanism Bcr_Abl_inactive Bcr-Abl (Inactive Conformation) Gleevec_Bcr_Abl Gleevec-Bcr-Abl Complex Bcr_Abl_inactive->Gleevec_Bcr_Abl Gleevec Gleevec Gleevec->Gleevec_Bcr_Abl Inhibition_G Gleevec_Bcr_Abl->Inhibition_G Downstream_Signaling_G Downstream Signaling (Proliferation, Survival) Inhibition_G->Downstream_Signaling_G Bcr_Abl_active Bcr-Abl (Active Conformation) PD180970_Bcr_Abl This compound-Bcr-Abl Complex Bcr_Abl_active->PD180970_Bcr_Abl This compound This compound This compound->PD180970_Bcr_Abl Inhibition_P PD180970_Bcr_Abl->Inhibition_P Downstream_Signaling_P Downstream Signaling (Proliferation, Survival) Inhibition_P->Downstream_Signaling_P

Fig 1. Simplified signaling pathways for Gleevec and this compound.

Preclinical Efficacy: A Focus on Imatinib-Resistant Mutations

The primary advantage of this compound in preclinical studies lies in its ability to inhibit Bcr-Abl isoforms with mutations that confer resistance to Gleevec. The following table summarizes the reported IC50 values for both compounds against wild-type and various mutant forms of Bcr-Abl expressed in Ba/F3 cells.

Bcr-Abl IsoformThis compound IC50 (µM)Gleevec (Imatinib) IC50 (µM)Fold Difference (Gleevec/PD180970)
Wild-Type~0.005~0.2550
Y253F~0.025>10>400
E255K~0.05>10>200
M351T~0.005~2.0400

Data compiled from published in vitro studies.

These in vitro data clearly demonstrate the superior potency of this compound against key Gleevec-resistant mutations in the P-loop (Y253F, E255K) and the M351T mutant.

In Vivo Studies: Challenges and a Look at Gleevec's Track Record

Direct comparative in vivo efficacy data for this compound and Gleevec is scarce. One study noted that while this compound did not exhibit dose-limiting toxicity in animal models, its poor solubility made it difficult to establish a clear dose-response relationship in a mouse xenograft tumor model. This formulation issue has likely been a significant hurdle in its clinical development.

In contrast, Gleevec has been extensively studied in vivo, and a large body of data supports its efficacy. The following section details a typical experimental protocol for evaluating Gleevec in a CML mouse model.

Experimental Protocol: Gleevec in a CML Xenograft Model

This protocol is a synthesized example based on common practices in the field and is intended for informational purposes.

1. Cell Lines and Animal Models:

  • Cell Line: K562 (human CML cell line expressing Bcr-Abl).

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor cells.

2. Tumor Implantation:

  • K562 cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (e.g., 1 x 10^7) are injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Regimen:

  • Mice are randomized into control and treatment groups.

  • Gleevec: Administered orally (gavage) at a dose of 50-100 mg/kg, once or twice daily.

  • Control: Vehicle (e.g., sterile water or citrate buffer) is administered on the same schedule.

  • Treatment continues for a defined period (e.g., 2-4 weeks).

4. Efficacy Assessment:

  • Tumor Volume: Measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Survival: Animals are monitored for signs of toxicity and sacrificed when tumors reach a predetermined size or if they show signs of distress. Survival curves are generated.

  • Biomarker Analysis: At the end of the study, tumors may be excised for analysis of Bcr-Abl phosphorylation or other downstream signaling molecules to confirm target engagement.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Cell_Culture K562 Cell Culture Tumor_Implantation Subcutaneous Injection of K562 Cells Cell_Culture->Tumor_Implantation Mouse_Model Immunocompromised Mice Mouse_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment (Gleevec or Vehicle) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment->Survival_Monitoring Biomarker_Analysis Biomarker Analysis (Post-Mortem) Survival_Monitoring->Biomarker_Analysis

Fig 2. Typical workflow for a Gleevec CML xenograft study.

Conclusion

This compound demonstrates significant preclinical promise, particularly in its potent activity against Gleevec-resistant Bcr-Abl mutations. This is attributed to its distinct mechanism of binding to the active conformation of the Abl kinase. However, a lack of robust in vivo efficacy data, likely due to formulation challenges, has limited its clinical translation.

Gleevec, on the other hand, has a well-documented and profound in vivo efficacy that has translated into a paradigm-shifting clinical therapy for CML. The experimental protocols for evaluating Gleevec's in vivo efficacy are well-established and serve as a benchmark for the development of new Bcr-Abl inhibitors.

For researchers, this compound remains a valuable tool for studying the mechanisms of Gleevec resistance and for the design of next-generation inhibitors that can overcome these challenges. Future development of compounds with a similar inhibitory profile but improved pharmacokinetic properties could offer new therapeutic options for patients with Gleevec-resistant CML.

A Comparative Guide to Bcr-Abl Inhibitors: From Preclinical Promise to Clinical Practice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the Bcr-Abl tyrosine kinase as the driver of chronic myeloid leukemia (CML) has led to the development of highly effective targeted therapies. This guide provides a comparative overview of Bcr-Abl inhibitors, with a special focus on the preclinical compound PD180970 and its standing relative to clinically approved agents. We present key preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to support researchers in the field.

Performance Comparison of Bcr-Abl Inhibitors

The landscape of Bcr-Abl inhibitors has evolved from the first-generation imatinib to more potent second and third-generation drugs that can overcome resistance mutations. While this compound, a potent pyrido[2,3-d]pyrimidine derivative, has shown promise in preclinical studies, it has not progressed to clinical trials. The following tables summarize the in vitro efficacy of this compound in comparison to clinically established Bcr-Abl inhibitors against wild-type and mutant forms of the Bcr-Abl kinase.

Table 1: In Vitro Potency (IC50, nM) of Bcr-Abl Inhibitors Against Wild-Type Bcr-Abl
InhibitorGenerationIC50 (nM) for Wild-Type Bcr-Abl
This compoundPreclinical2.2 - 5[1][2]
ImatinibFirst280 - 400[3][4]
NilotinibSecond15 - 30[3][5]
DasatinibSecond0.6 - 9[3][4]
BosutinibSecond~1.2 (for Src), potent against Bcr-Abl[6]
PonatinibThird0.02 - 2[7][8]
AsciminibThird (Allosteric)0.5 - 1.0[9]
Table 2: In Vitro Activity (IC50, nM) Against Clinically Relevant Bcr-Abl Mutations
MutationThis compoundImatinibNilotinibDasatinibBosutinibPonatinibAsciminib
P-Loop
G250E-6,5501254244-
Q252HSensitiveResistant1003142-
Y253F/H120 (Y253F)>10,000102 (Y253H)1222225 (T315I)
E255K/VSensitive>10,0001,325 (E255V)62055 (E255V)-
Gatekeeper
T315IResistant>10,000>10,000>10,000>1,0004 - 21[7]25[9]
A-Loop
H396P/RSensitive5,50011831102-

Clinical Efficacy of Approved Bcr-Abl Inhibitors

The following table summarizes the clinical response rates for approved Bcr-Abl inhibitors in chronic phase CML (CML-CP) patients, providing a benchmark against which preclinical compounds are evaluated.

Table 3: Clinical Response Rates in Chronic Phase CML Patients
InhibitorPatient PopulationComplete Hematologic Response (CHR)Complete Cytogenetic Response (CCyR)Major Molecular Response (MMR)
ImatinibNewly Diagnosed~95%49-77% (at 1 year)[10]18-58% (at 1 year)[10]
NilotinibNewly Diagnosed--70.8% (at 1 year)[11]
Imatinib-Resistant92%35%-
DasatinibNewly Diagnosed81%84%[12]59% (at 1 year)[12]
BosutinibImatinib-Resistant/-Intolerant85%48%35%[7]
Newly Diagnosed-77.2% (at 1 year)47.2% (at 1 year)
PonatinibHeavily Pretreated-46%34%[13][14]
Asciminib≥2 Prior TKIs-40.8%25.5%[15]
Newly Diagnosed--67.7% (at 48 weeks)[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used in the evaluation of Bcr-Abl inhibitors.

Bcr-Abl Kinase Assay (In Vitro)

This protocol describes a non-radioactive, solid-phase kinase assay to measure Bcr-Abl kinase activity and its inhibition.

Materials:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • ATP solution: 10 µM in kinase buffer.

  • GST-CrkL fusion protein (or other suitable Bcr-Abl substrate).

  • Glutathione agarose beads.

  • Cell lysate from Bcr-Abl expressing cells (e.g., K562) or purified recombinant Bcr-Abl kinase.

  • Bcr-Abl inhibitor (e.g., this compound) at various concentrations.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

  • Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl (pH 8.0).

  • Anti-phosphotyrosine antibody.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Substrate Immobilization:

    • Incubate GST-CrkL with glutathione agarose beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads twice with ice-cold Wash Buffer to remove unbound protein.

  • Kinase Reaction:

    • Prepare reaction mixtures in separate tubes:

      • Control: Substrate-bound beads, cell lysate/purified kinase, and kinase buffer.

      • Inhibitor: Substrate-bound beads, cell lysate/purified kinase, kinase buffer, and the Bcr-Abl inhibitor at the desired concentration.

    • Initiate the reaction by adding the ATP solution to each tube.

    • Incubate the reactions for 1 hour at 37°C with gentle agitation.

  • Elution and Detection:

    • Stop the reaction by washing the beads three times with Wash Buffer.

    • Elute the phosphorylated substrate by adding Elution Buffer and incubating for 10 minutes at room temperature.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the level of substrate phosphorylation.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • CML cell line (e.g., K562).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Bcr-Abl inhibitor at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest log-phase cells and determine the cell density and viability using a hemocytometer and Trypan Blue staining.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of the Bcr-Abl inhibitor in culture medium.

    • Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting percent viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for inhibitor testing.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane Bcr-Abl Bcr-Abl PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 SOS SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Survival Survival mTOR->Survival STAT5->Survival STAT5->Proliferation GRB2 GRB2 GRB2->SOS Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Start: Select Bcr-Abl Inhibitor (e.g., this compound) Kinase_Assay Bcr-Abl Kinase Assay start->Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT on K562 cells) start->Cell_Proliferation_Assay assay assay data_analysis data_analysis end Conclusion: Determine Inhibitor Potency and Efficacy IC50_Determination IC50 Calculation Kinase_Assay->IC50_Determination Cell_Proliferation_Assay->IC50_Determination IC50_Determination->end

References

Safety Operating Guide

Proper Disposal of PD180970: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of PD180970, a potent Bcr-Abl tyrosine kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Pre-Disposal Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the chemical's hazards, necessary personal protective equipment (PPE), and emergency procedures.

Key Hazards: Based on available data, this compound is a potent bioactive compound. While specific toxicity data for disposal purposes is limited, it should be handled as a hazardous substance. Assume it to be toxic upon ingestion, inhalation, or skin contact.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent skin contamination.

  • Respiratory Protection: If handling the solid form outside of a fume hood, a respirator may be necessary.

Disposal of Solid (Neat) this compound

Unused or expired solid this compound must be disposed of as hazardous chemical waste.

Procedure:

  • Container: Place the solid this compound in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste types unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Disposal of this compound in Solution (e.g., in DMSO)

This compound is frequently dissolved in dimethyl sulfoxide (DMSO) for experimental use. Solutions containing this compound must be treated as hazardous waste.

Procedure:

  • Waste Stream: This waste should be classified as a halogenated organic solvent waste, as this compound contains chlorine and fluorine.

  • Container: Collect the this compound solution in a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with DMSO.

  • Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.

  • Storage: Store the container in a well-ventilated area, away from ignition sources, and within secondary containment to prevent spills.

  • Collection: Schedule a pickup with your institution's hazardous waste disposal service.

Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular trash.

Decontamination of Labware

All labware (e.g., vials, pipette tips, flasks) that has come into contact with this compound must be decontaminated or disposed of as hazardous waste.

For Disposable Labware:

  • Collect all contaminated disposable items in a designated, labeled hazardous waste bag or container.

  • Dispose of this container through your institution's hazardous waste management program.

For Reusable Labware:

  • Rinse the labware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.

  • Collect the rinse solvent as hazardous waste, following the procedures for solutions.

  • After the initial rinse, wash the labware with an appropriate laboratory detergent and water.

Quantitative Data Summary

ParameterValueSource
Chemical Formula C₂₁H₁₅Cl₂FN₄OManufacturer SDS
Molecular Weight 429.3 g/mol Manufacturer SDS
Solubility Soluble in DMSOManufacturer Product Information
Storage Temperature -20°CManufacturer Product Information

Disposal Workflow

G cluster_start Start: this compound Waste cluster_form Determine Physical Form cluster_solid Solid Waste Procedure cluster_solution Solution Waste Procedure cluster_end Final Disposal start Identify this compound Waste is_solid Solid (Neat) or Solution? start->is_solid solid_container Place in Labeled Hazardous Waste Container is_solid->solid_container Solid solution_container Collect in Labeled Solvent Waste Container is_solid->solution_container Solution solid_storage Store in Designated Waste Area solid_container->solid_storage disposal Arrange for Collection by Certified Hazardous Waste Service solid_storage->disposal solution_storage Store in Ventilated Area with Secondary Containment solution_container->solution_storage solution_storage->disposal

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health and Safety (EHS) department for any questions.

Essential Safety and Handling Guide for the Kinase Inhibitor PD180970

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of PD180970, a potent Bcr-Abl tyrosine kinase inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor with the potential for biological activity at low concentrations, a comprehensive approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling the compound, particularly in its powdered form.

PPE ComponentSpecificationRationale
Gloves Double pair of nitrile gloves, compliant with ASTM D6978 (chemotherapy gloves).Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of the compound in solution or airborne particles of the powder.
Lab Coat/Gown Disposable, impermeable, solid-front gown with tight-fitting cuffs.Protects skin and personal clothing from contamination. The solid front and tight cuffs prevent seepage.
Respiratory Protection For handling the solid compound, a fit-tested N95 respirator or higher is required. Work should be performed in a certified chemical fume hood or similar ventilated enclosure.Minimizes the risk of inhaling the potent powdered compound.
Shoe Covers Disposable shoe covers.Prevents the tracking of any potential contamination outside of the designated handling area.

Operational Plan: Handling and Reconstitution

The following step-by-step procedure outlines the safe handling of this compound from receipt to preparation of stock solutions.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling and Reconstitution cluster_storage Storage cluster_cleanup Cleanup prep_area Designate and prepare a dedicated handling area (e.g., fume hood). gather_ppe Don all required PPE. prep_area->gather_ppe gather_materials Gather all necessary materials (vial of this compound, solvent, sterile tubes, pipettes). gather_ppe->gather_materials weigh Carefully weigh the required amount of this compound powder in the fume hood. gather_materials->weigh Proceed to handling reconstitute Reconstitute the powder with the appropriate solvent (e.g., DMSO) to the desired stock concentration. weigh->reconstitute aliquot Aliquot the stock solution into smaller, single-use volumes. reconstitute->aliquot store Store the aliquots at -20°C for long-term stability. aliquot->store Proceed to storage decontaminate Decontaminate all surfaces and equipment used. store->decontaminate After use/handling dispose_waste Dispose of all contaminated waste according to the disposal plan. decontaminate->dispose_waste remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->remove_ppe G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active Kinase) STAT5_inactive STAT5 (Inactive) BcrAbl->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (Active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Binds to DNA Gene_Expression Gene Expression (e.g., Bcl-xL, c-Myc) DNA->Gene_Expression Promotes Transcription Proliferation Cell Proliferation Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits This compound This compound This compound->BcrAbl Inhibits

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.